molecular formula C21H34O4 B10855868 Carmagerol

Carmagerol

Cat. No.: B10855868
M. Wt: 350.5 g/mol
InChI Key: OWSPBIWYEIHDKZ-OQLLNIDSSA-N
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Description

Carmagerol (CAS 140396-81-2, Molecular Formula: C21H34O4) is a phytocannabinoid metabolite originating from Cannabigerol (CBG), which is often termed the "mother of all phytocannabinoids" due to its role as a biosynthetic precursor to compounds like THC and CBD . This compound is formed through the metabolic epoxidation of CBG by human cytochrome P450 enzymes (CYPs), followed by hydrolysis, positioning it as a key intermediate in the metabolic pathway . Recent in vitro studies suggest that oxidized metabolites of CBG, including those in the pathway to this compound, exhibit bioactive properties, such as reducing inflammation in LPS-stimulated microglial cells . This highlights its value as a reference standard and a compound of interest for investigating the structure-activity relationships of cannabinoids . Researchers can utilize this compound to explore the complex metabolism of phytocannabinoids and their potential physiological effects. This product is intended for research and analysis purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

2-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enyl]-5-pentylbenzene-1,3-diol

InChI

InChI=1S/C21H34O4/c1-5-6-7-8-16-13-18(22)17(19(23)14-16)11-9-15(2)10-12-20(24)21(3,4)25/h9,13-14,20,22-25H,5-8,10-12H2,1-4H3/b15-9+

InChI Key

OWSPBIWYEIHDKZ-OQLLNIDSSA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC(C(C)(C)O)O)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC(C(C)(C)O)O)O

Origin of Product

United States

Foundational & Exploratory

Carmagerol: A Technical Guide to its Discovery and Origin in Cannabis sativa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and putative biosynthetic pathway of Carmagerol, a polar cannabinoid identified in Cannabis sativa. The document details the isolation and structural elucidation of this racemic compound, presenting key experimental protocols and quantitative data from the primary literature. Furthermore, this guide visualizes the proposed biosynthetic origin of this compound from Cannabigerol (CBG), the experimental workflow for its discovery, and its observed immunomodulatory effects through detailed diagrams. This resource is intended to serve as a foundational document for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the diverse and complex chemistry of Cannabis sativa.

Introduction

Cannabis sativa L. is a rich source of a diverse array of secondary metabolites, most notably the cannabinoids. While extensive research has focused on major cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), the plant's chemical repertoire includes a multitude of minor and structurally unique cannabinoids. Among these is this compound, a polar, dihydroxylated derivative of cannabigerol (CBG). This guide delves into the specifics of its discovery and origin, providing a technical foundation for further research and development.

Discovery and Structural Elucidation

This compound was first isolated from the aerial parts of Cannabis sativa var. 'Carma'.[1] Its structure was established as rac-6′,7′-dihydro, 6′,7′-dihydroxycannabigerol through spectroscopic analysis and semi-synthesis from its precursor, cannabigerol (CBG).[1] The natural product was found to be a racemic mixture, a characteristic that is particularly noteworthy as it suggests a non-enzymatic final step in its biosynthesis.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₁H₃₄O₄[2]
Molecular Weight 350.5 g/mol [2]
Appearance Colorless gum
Optical Activity Optically inactive (racemic)
Formal Name 2-[(2E)-6,7-dihydroxy-3,7-dimethyl-2-octen-1-yl]-5-pentyl-1,3-benzenediol

Origin and Biosynthesis in Cannabis sativa

The biosynthesis of cannabinoids in Cannabis sativa originates from the precursors olivetolic acid and geranyl pyrophosphate, which combine to form cannabigerolic acid (CBGA), the central precursor to most cannabinoids. CBGA is then converted to cannabigerol (CBG) via non-enzymatic decarboxylation.

While the precise biosynthetic pathway of this compound within the plant has not been definitively elucidated, evidence suggests a multi-step conversion from CBG. A key intermediate, 6′,7′-epoxy-CBG, has been identified as a metabolite of CBG generated by human cytochrome P450s and is considered a putative precursor to this compound. This suggests a likely pathway in Cannabis sativa involving the epoxidation of the terminal double bond of the geranyl moiety of CBG, followed by hydrolysis of the epoxide to yield the vicinal diol, this compound. The non-enzymatic hydrolysis of the epoxide would account for the racemic nature of the isolated natural product.

This compound Biosynthesis cluster_0 Putative Biosynthetic Pathway of this compound from CBG CBG Cannabigerol (CBG) EpoxyCBG 6',7'-epoxy-CBG CBG->EpoxyCBG Epoxidation (Putative) This compound This compound (rac-6',7'-dihydroxy-CBG) EpoxyCBG->this compound Hydrolysis (Non-enzymatic)

Caption: Proposed biosynthetic pathway of this compound from Cannabigerol (CBG).

Quantitative Data

To date, the quantitative analysis of this compound has been limited. The initial discovery was made in the Cannabis sativa variety 'Carma'. There is a lack of comprehensive studies reporting the concentration of this compound across a broader range of Cannabis sativa cultivars. The development of validated analytical methods for the quantification of this compound would be a valuable contribution to the field, enabling the screening of different chemovars for this compound.

AnalyteCannabis sativa VarietyTissueReported Presence
This compoundCarmaAerial partsIdentified and isolated

Experimental Protocols

The following section details the key experimental methodologies employed in the discovery and characterization of this compound, as described in the primary literature.

Extraction and Isolation

The isolation of this compound from the aerial parts of Cannabis sativa var. 'Carma' involved a multi-step process designed to separate this polar cannabinoid from the more abundant, less polar constituents.

Experimental_Workflow_Isolation Plant_Material Aerial Parts of C. sativa var. 'Carma' Extraction Acetone Extraction Plant_Material->Extraction Filtration Filtration over RP-18 Silica Gel (Removes fats and pigments) Extraction->Filtration Partition Partition between Aqueous Methanol and Light Petroleum (Removes majority of CBG) Filtration->Partition Chromatography Gravity Column Chromatography on Silica Gel Partition->Chromatography HPLC Preparative HPLC on Silica Gel Chromatography->HPLC This compound Isolated this compound HPLC->this compound

Caption: Experimental workflow for the isolation of this compound.

Structure Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to establish the connectivity of atoms and the overall structure of the molecule.

Semi-synthesis from Cannabigerol (CBG)

To confirm the proposed structure, this compound was semi-synthesized from CBG. This involved the dihydroxylation of the terminal double bond of the geranyl side chain of CBG. The synthetic product was found to be identical to the natural isolate, confirming the structure of this compound as 6′,7′-dihydroxy-CBG.

Biological Activity and Signaling Pathways

While research on the specific biological activities and signaling pathway interactions of this compound is still in its early stages, preliminary studies have indicated its potential as an immunomodulatory agent. In an in-vitro study, this compound demonstrated a significant capacity to reduce the pro-inflammatory cytokine Interleukin-6 (IL-6) and increase the anti-inflammatory cytokine Interleukin-10 (IL-10). This suggests that this compound may exert its effects through the modulation of inflammatory signaling pathways.

Carmagerol_Immunomodulation This compound This compound IL6 Interleukin-6 (IL-6) (Pro-inflammatory Cytokine) This compound->IL6 Reduces IL10 Interleukin-10 (IL-10) (Anti-inflammatory Cytokine) This compound->IL10 Increases Inflammation Inflammatory Response IL6->Inflammation Promotes IL10->Inflammation Inhibits

Caption: Observed immunomodulatory effects of this compound on key cytokines.

Conclusion and Future Directions

This compound represents an intriguing addition to the complex chemical landscape of Cannabis sativa. Its discovery highlights the potential for identifying novel cannabinoids, particularly in less-studied varieties of the plant. The racemic nature of this compound points towards a non-enzymatic step in its biosynthesis, a detail that warrants further investigation to fully elucidate the pathway within the plant.

Future research should focus on several key areas:

  • Quantitative Analysis: Development and application of analytical methods to quantify this compound across a wide range of Cannabis sativa cultivars to identify high-yielding strains.

  • Biosynthetic Pathway Elucidation: In-planta studies to confirm the proposed biosynthetic pathway from CBG, including the identification of any involved enzymes in the initial epoxidation step.

  • Pharmacological Evaluation: In-depth investigation of the biological activities of this compound, particularly its immunomodulatory effects, and the elucidation of the specific signaling pathways through which it acts.

A deeper understanding of this compound will contribute to a more complete picture of cannabinoid chemistry and may unveil new therapeutic opportunities.

References

The Biosynthesis of Carmagerol from Cannabigerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmagerol, a dihydroxylated metabolite of cannabigerol (CBG), has garnered interest for its potential biological activities. This technical guide delineates the biosynthetic pathway of this compound from its precursor, cannabigerol. While not a primary cannabinoid synthesized directly by the enzymatic machinery of Cannabis sativa, this compound is formed through metabolic conversion in vivo and can be produced semi-synthetically. This document provides an in-depth overview of the transformation process, including the key enzymatic steps, detailed experimental protocols for its synthesis and characterization, and a summary of relevant quantitative data. Diagrams illustrating the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of the process.

Introduction

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the central precursor to many other cannabinoids, including Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2] Beyond its role as a biosynthetic intermediate, CBG itself and its metabolites are subjects of ongoing research for their therapeutic potential. One such metabolite is this compound, also known as rac-6′,7′-dihydro-6′,7′-dihydroxycannabigerol.[3] This polar cannabinoid has been isolated from Cannabis sativa var. Carma and is also produced through the metabolism of CBG.[3][4] This guide focuses on the pathway and methodologies involved in the conversion of CBG to this compound.

Biosynthesis Pathway of this compound from Cannabigerol

The formation of this compound from CBG is a two-step process involving epoxidation followed by hydrolysis. This conversion is mediated by cytochrome P450 (CYP) enzymes in vivo and can be replicated through chemical synthesis.

  • Epoxidation of Cannabigerol: The initial step involves the epoxidation of the 6′,7′ double bond of the geranyl side chain of CBG. In human metabolism, this reaction is catalyzed by cytochrome P450 enzymes, leading to the formation of 6′,7′-epoxy-CBG. This intermediate is considered a putative precursor to this compound.

  • Hydrolysis of 6′,7′-epoxy-CBG: The subsequent step is the hydrolysis of the epoxide ring of 6′,7′-epoxy-CBG. This reaction results in the formation of two hydroxyl groups at the 6′ and 7′ positions, yielding this compound. This hydrolysis can occur spontaneously or be facilitated by acidic conditions.

Biosynthesis of this compound from Cannabigerol CBG Cannabigerol (CBG) Epoxy_CBG 6′,7′-epoxy-CBG CBG->Epoxy_CBG  Epoxidation (Cytochrome P450 Enzymes) This compound This compound (6′,7′-dihydroxy CBG) Epoxy_CBG->this compound  Hydrolysis (e.g., Perchloric Acid)

Figure 1: Biosynthesis pathway of this compound from Cannabigerol.

Experimental Protocols

The following sections detail the methodologies for the chemical synthesis and characterization of this compound from CBG, as adapted from published literature.

Chemical Synthesis of this compound from Cannabigerol

This protocol describes a semi-synthetic approach that mimics the metabolic pathway.

Step 1: Synthesis of 6′,7′-epoxy-CBG

  • Materials: Cannabigerol (CBG), m-chloroperoxybenzoic acid (mCPBA), dichloromethane (CH2Cl2).

  • Procedure:

    • Dissolve CBG in dichloromethane.

    • Add an equimolar amount of mCPBA to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction and purify the product using column chromatography to isolate 6′,7′-epoxy-CBG.

Step 2: Synthesis of this compound via Epoxide Hydrolysis

  • Materials: 6′,7′-epoxy-CBG, perchloric acid, tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve the purified 6′,7′-epoxy-CBG in a mixture of tetrahydrofuran and water.

    • Add a catalytic amount of perchloric acid to the solution.

    • Stir the mixture at room temperature. The progress of the epoxide hydrolysis can be monitored by TLC or LC-MS.

    • Once the reaction is complete, neutralize the acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is then dried and concentrated. The crude product is purified by chromatography to yield this compound.

Isolation and Characterization of this compound

The following protocol outlines the general steps for the isolation and characterization of this compound from a biological or synthetic source.

  • Extraction and Isolation:

    • For plant material, perform a sequential extraction with solvents of increasing polarity (e.g., hexanes, dichloromethane, ethyl acetate, ethanol).

    • The crude extract is then subjected to chromatographic techniques such as vacuum liquid chromatography (VLC) and preparative high-performance liquid chromatography (HPLC) on silica gel for purification.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectra are recorded to elucidate the chemical structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectra provide information about functional groups, while UV spectra help in identifying the chromophoric system.

Experimental Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization CBG Cannabigerol (CBG) Epoxidation Epoxidation with mCPBA CBG->Epoxidation Epoxy_CBG 6′,7′-epoxy-CBG Epoxidation->Epoxy_CBG Hydrolysis Acid-catalyzed Hydrolysis Epoxy_CBG->Hydrolysis Crude_this compound Crude this compound Hydrolysis->Crude_this compound Purification Chromatographic Purification (HPLC) Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound Characterization Structural Analysis (NMR, MS, IR, UV) Pure_this compound->Characterization Final_Product Characterized This compound Characterization->Final_Product

Figure 2: Experimental workflow for the synthesis and characterization of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound primarily relates to its biological activity rather than synthetic yield. The following table summarizes key findings from a study on the anti-inflammatory properties of CBG and its metabolites.

CompoundConcentration (µM)Effect on IL-6 Expression (pg/mL)Effect on IL-10 Expression (pg/mL)
CBG 5414.2 ± 75.2236.03 ± 12.35
This compound 5307.8 ± 159.1159.5 ± 16.7
Data from a study on LPS-stimulated microglial cells.

The study indicated that both CBG and this compound decreased the expression of the pro-inflammatory cytokine IL-6 and increased the expression of the anti-inflammatory cytokine IL-10 at a concentration of 5 µM. This compound showed a notable reduction in pro-inflammatory activity.

Conclusion

The biosynthesis of this compound from cannabigerol is a metabolic process initiated by cytochrome P450-mediated epoxidation, followed by hydrolysis. This pathway can be effectively replicated through semi-synthetic methods, allowing for the production of this compound for research and potential therapeutic applications. The detailed protocols and workflow diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals interested in the synthesis, characterization, and biological evaluation of this intriguing cannabinoid metabolite. Further research into optimizing the synthetic yield and fully elucidating the pharmacological profile of this compound is warranted.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Carmagerol

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental protocols related to this compound, a polar phytocannabinoid metabolite.

Introduction

This compound, also known as (±)-Carmagerol or 6',7'-dihydroxy CBG, is a metabolite of Cannabigerol (CBG), a non-psychoactive cannabinoid found in the Cannabis sativa plant.[1][2] It is categorized as an analytical reference standard and has been identified in the Carma variety of Cannabis.[1][3] Structurally, it is characterized by the dihydroxylation of the terminal double bond in the geranyl moiety of CBG.[3] This modification increases its polarity compared to its parent compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. Data for its parent compound, Cannabigerol (CBG), is included for comparison where specific data for this compound is not available.

PropertyThis compoundCannabigerol (CBG) - Parent Compound
Molecular Formula C₂₁H₃₄O₄C₂₁H₃₂O₂
Molecular Weight 350.5 g/mol 316.48 g/mol
Appearance Optically inactive, colorless gumWhite to off-white crystalline solid or powder
Solubility Acetonitrile: 10 mg/mLInsoluble in water; soluble in ethanol, methanol, oils, and organic solvents.
Melting Point Data not available~52–54°C
Boiling Point Data not available>200°C (decomposes)
CAS Number 140396-81-225654-31-3

Biological Activity and Signaling Pathways

As a derivative of CBG, this compound's biological activity is presumed to be mediated through the endocannabinoid system and other related signaling pathways. Cannabinoids are known to interact with a variety of cellular targets.

Key Signaling Targets for Cannabinoids:

  • Cannabinoid Receptors (CB1 and CB2): These are the primary targets for many cannabinoids. CB1 receptors are abundant in the central nervous system, while CB2 receptors are primarily found on immune cells. CBG, the parent compound of this compound, is a weak partial agonist or antagonist of both CB1 and CB2 receptors.

  • G-Protein Coupled Receptors (GPCRs): CB1 and CB2 are GPCRs. Their activation typically leads to an inhibitory signal by inhibiting adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) activity.

  • Other Potential Targets: CBG has been shown to be a potent agonist of the α2-adrenergic receptor and an antagonist of the serotonin 5-HT1A receptor and the TRPM8 channel. It is plausible that this compound may interact with these or other receptors.

The following diagram illustrates a generalized signaling pathway for cannabinoid receptors.

Cannabinoid_Signaling cluster_membrane Cell Membrane CB_Receptor Cannabinoid Receptor (CB1/CB2) G_Protein G-Protein (Gi/o) CB_Receptor->G_Protein Activates Cannabinoid This compound / Cannabinoid Ligand Cannabinoid->CB_Receptor Binds to AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release & Gene Expression PKA->Cellular_Response Phosphorylates Targets

Figure 1: Generalized Cannabinoid Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on the literature describing its isolation, a general workflow can be outlined.

Isolation of this compound from Cannabis sativa var. Carma
  • Extraction: The aerial parts of the plant material are extracted with acetone at room temperature. The solvent is then evaporated to yield a crude extract.

  • Initial Purification (Fat and Pigment Removal): The crude extract is subjected to filtration over reversed-phase (RP-18) silica gel to remove highly lipophilic compounds like fats and pigments.

  • Liquid-Liquid Partitioning: To separate compounds based on polarity, the extract is partitioned between aqueous methanol and a non-polar solvent like light petroleum. This step is effective in removing the less polar, major cannabinoid, CBG. This compound, being more polar, remains in the aqueous methanol phase.

  • Column Chromatography: The polar fraction is further purified using gravity column chromatography on silica gel. Fractions are collected and monitored by techniques such as Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and subjected to preparative HPLC on a silica gel column to obtain pure this compound.

Characterization and Analysis
  • Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

  • Purity Assessment: The purity of the final product is typically assessed using analytical HPLC, with a purity of ≥95% being common for reference standards.

The following diagram illustrates the experimental workflow for the isolation and characterization of this compound.

Experimental_Workflow cluster_isolation Isolation Protocol cluster_analysis Analysis & Characterization Start Cannabis sativa (var. Carma) Extraction Acetone Extraction Start->Extraction Filtration RP-18 Silica Filtration (Removes Fats/Pigments) Extraction->Filtration Partition Liquid-Liquid Partition (Aqueous Methanol/Light Petroleum) Filtration->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Spectroscopy Spectroscopy (NMR, MS) PureCompound->Spectroscopy Purity Analytical HPLC PureCompound->Purity Structure Structural Elucidation Spectroscopy->Structure PurityResult Purity ≥95% Purity->PurityResult

Figure 2: Workflow for Isolation and Characterization of this compound.

Conclusion

This compound is a polar metabolite of Cannabigerol with distinct physicochemical properties. While specific biological and pharmacological data on this compound is limited, its structural relationship to CBG suggests potential interactions with the endocannabinoid system. The established protocols for its isolation and characterization provide a foundation for further research into its therapeutic potential. This guide serves as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Carmagerol's In Vitro Mechanism of Action: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmagerol, a dihydroxylated metabolite of cannabigerol (CBG), is a polar cannabinoid found in Cannabis sativa.[1][2] While direct in-vitro studies on this compound are limited, its mechanism of action can be largely inferred from the extensive research conducted on its parent compound, CBG. This technical guide provides a comprehensive overview of the in vitro mechanisms of action attributed to CBG, which are presumed to be relevant to this compound. The guide details its effects on cell proliferation, apoptosis, cell cycle, and inflammatory signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams.

Antiproliferative and Pro-Apoptotic Effects

CBG exhibits significant antiproliferative activity in various cancer cell lines, primarily by inducing apoptosis and causing cell cycle arrest.[3]

Induction of Apoptosis

CBG has been demonstrated to induce programmed cell death in colorectal cancer cells and other cancer cell types.[3] The apoptotic mechanism involves the activation of key signaling cascades.

Key Findings:

  • Increased Apoptotic Cell Population: Treatment with CBG leads to a significant increase in the percentage of apoptotic cells.[3]

  • Activation of Caspases: CBG upregulates the expression of cleaved forms of caspase-3 and caspase-9, which are critical executioner and initiator caspases in the apoptotic pathway, respectively.

  • PARP-1 Cleavage: Increased levels of cleaved Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis, are observed following CBG treatment.

  • Upregulation of p53: The tumor suppressor protein p53 is also upregulated, suggesting its involvement in the CBG-induced apoptotic process.

Quantitative Data on CBG-Induced Apoptosis:

Cell LineTreatmentParameterResultReference
SW480 (Colorectal Cancer)30 µM CBG (24h)Early Apoptotic Cells5.8-fold increase (from 4.3% to 26%)
LoVo (Colorectal Cancer)30 µM CBG (24h)Early Apoptotic Cells7-fold increase (from 3.6% to 25.5%)
SW480 (Colorectal Cancer)CBG (Concentration not specified)Total Apoptotic CellsIncrease from 4.8% to 31.7%
LoVo (Colorectal Cancer)CBG (Concentration not specified)Total Apoptotic CellsIncrease from 7.7% to 33.9%

Signaling Pathway for CBG-Induced Apoptosis:

CBG This compound (CBG) p53 p53 CBG->p53 Upregulates Mitochondria Mitochondria Caspase9 Cleaved Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Activates PARP1 Cleaved PARP-1 Caspase3->PARP1 Cleaves Apoptosis Apoptosis Caspase3->Apoptosis PARP1->Apoptosis p53->Mitochondria Activates intrinsic pathway

CBG-induced intrinsic apoptotic pathway.
Cell Cycle Arrest

CBG has been shown to halt the progression of the cell cycle, thereby inhibiting cell proliferation.

Key Findings:

  • G1 Phase Arrest: CBG treatment leads to an accumulation of cells in the G1 phase of the cell cycle. This prevents cells from entering the S phase, where DNA replication occurs.

  • Increased Sub-G1 Population: An increase in the sub-G1 cell population is observed, which is indicative of apoptotic cells with fragmented DNA.

Quantitative Data on CBG-Induced Cell Cycle Arrest:

Cell LineTreatmentParameterResultReference
SW480 (Colorectal Cancer)CBG (12h)G1 Phase PopulationIncrease from 55.9% to 75.7%
LoVo (Colorectal Cancer)CBG (12h)G1 Phase PopulationIncrease from 53.6% to 62.6%
SW480 (Colorectal Cancer)CBG (24h)Dead Cell PopulationIncrease to 38.4%
LoVo (Colorectal Cancer)CBG (48h)Dead Cell PopulationIncrease to 19.2%

Logical Flow of CBG-Induced Cell Cycle Arrest:

CBG This compound (CBG) G1_Phase G1 Phase Arrest CBG->G1_Phase S_Phase S Phase Entry Inhibition G1_Phase->S_Phase Proliferation Cell Proliferation Inhibition S_Phase->Proliferation

CBG-mediated inhibition of cell proliferation via G1 arrest.

Anti-inflammatory Mechanism

CBG demonstrates potent anti-inflammatory properties by modulating key inflammatory signaling pathways.

Inhibition of the JAK/STAT/NF-κB Pathway

CBG has been shown to alleviate inflammatory responses by inhibiting the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) and nuclear factor-kappa B (NF-κB) signaling pathways.

Key Findings:

  • Downregulation of Pro-inflammatory Cytokines: CBG treatment reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

  • Modulation of JAK/STAT Signaling: CBG modulates the phosphorylation and activation of key proteins in the JAK/STAT pathway, including JAK1, JAK2, STAT1, STAT3, and STAT6.

  • Inhibition of NF-κB Activation: CBG reduces the phosphorylation of IκBα and subsequently inhibits the activation and nuclear translocation of NF-κB.

Signaling Pathway for CBG-Mediated Anti-inflammatory Effects:

cluster_0 Cytoplasm cluster_1 Nucleus CBG This compound (CBG) JAKs JAKs (JAK1, JAK2) CBG->JAKs Inhibits IKK IKK CBG->IKK Inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAKs Activate STATs STATs (STAT1, STAT3, STAT6) JAKs->STATs Phosphorylate pSTATs p-STATs STATs->pSTATs Nucleus Nucleus pSTATs->Nucleus Translocate Inflammatory_Genes Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) pSTATs->Inflammatory_Genes Activate Transcription IkBa IκBα IKK->IkBa Phosphorylate pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB pIkBa->NFkB Releases pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus Translocate pNFkB->Inflammatory_Genes Activate Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Inhibition of JAK/STAT and NF-κB pathways by CBG.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Purpose: To determine the cytotoxic effects of this compound/CBG on cancer cells.

  • Procedure:

    • Seed cells in 96-well plates at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound/CBG for specified time periods (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)
  • Purpose: To quantify the percentage of apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with this compound/CBG as described for the cell viability assay.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Flow Cytometry)
  • Purpose: To determine the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells with this compound/CBG for the desired time.

    • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and treat them with RNase A to remove RNA.

    • Stain the cellular DNA with Propidium Iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blot Analysis
  • Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Procedure:

    • Treat cells with this compound/CBG and lyse them to extract total protein.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, p-STAT3, etc.).

    • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for In Vitro Analysis of this compound:

Start Start: Cancer Cell Lines Treatment Treat with this compound (CBG) Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry WesternBlot Western Blot Analysis Treatment->WesternBlot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis AnnexinV Apoptosis (Annexin V/PI) Flow_Cytometry->AnnexinV CellCycle Cell Cycle (PI Staining) Flow_Cytometry->CellCycle AnnexinV->Data_Analysis CellCycle->Data_Analysis Protein_Expression Protein Expression (Apoptotic & Signaling Markers) WesternBlot->Protein_Expression Protein_Expression->Data_Analysis

General workflow for in vitro evaluation of this compound.

Conclusion

The in vitro evidence for cannabigerol (CBG), the parent compound of this compound, strongly suggests a multi-faceted mechanism of action that includes the induction of apoptosis via the intrinsic pathway, cell cycle arrest at the G1 phase, and potent anti-inflammatory effects through the inhibition of the JAK/STAT and NF-κB signaling pathways. These findings provide a solid foundation for the continued investigation of this compound as a potential therapeutic agent in oncology and inflammatory diseases. Further direct studies on this compound are warranted to delineate its specific activities and to confirm if it retains or possesses enhanced properties compared to CBG.

References

The Pharmacokinetic and Metabolic Profile of Carmagerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmagerol, a dihydroxylated metabolite of the non-psychoactive phytocannabinoid cannabigerol (CBG), has garnered interest within the scientific community for its potential biological activities. As a product of phase I metabolism, understanding the pharmacokinetics and metabolic fate of its parent compound, CBG, is paramount to elucidating the exposure and potential effects of this compound. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of CBG, with a specific focus on the formation and characteristics of its metabolite, this compound. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key studies. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Pharmacokinetics of Cannabigerol (CBG)

The pharmacokinetic profile of CBG has been investigated in several preclinical species, including mice, rats, and horses. These studies reveal that CBG generally exhibits rapid absorption and extensive metabolism, with the route of administration and formulation significantly influencing its bioavailability.

Preclinical Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of CBG observed in various animal models.

Table 1: Pharmacokinetic Parameters of Cannabigerol (CBG) in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Reference
Intravenous (i.v.)10----[1]
Intraperitoneal (i.p.)12014,300 ± 2,1002.028,600 ± 4,2004.5[2]
Oral (p.o.)1202,600 ± 5001.05,200 ± 1,0002.6[2]

Table 2: Pharmacokinetic Parameters of Cannabigerol (CBG) in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Reference
Intraperitoneal (i.p.)1201,500 ± 3001.04,500 ± 9009.3[3]
Oral (p.o.)1201,200 ± 2002.03,600 ± 700-[3]

Table 3: Pharmacokinetic Parameters of Cannabigerol (CBG) in Horses

Route of AdministrationDose (mg/kg)FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
Intravenous (i.v.)1----~29-
Oral (p.o.)10Micellar-Shorter-29 - 46~28
Oral (p.o.)10Oil-Longer-29 - 46~28
Human Pharmacokinetic Data

To date, comprehensive pharmacokinetic studies of CBG in humans are limited. However, an initial study has highlighted the significant impact of dietary fat on the oral absorption of CBG.

Table 4: Impact of Dietary Fat on Oral Cannabigerol (CBG) Pharmacokinetics in Adults

Meal ConditionCmaxAUCHalf-life (t½)
High-FatSignificantly HigherSignificantly HigherSignificantly Higher
Low-FatLowerLowerLower

Metabolism of Cannabigerol (CBG) and Formation of this compound

CBG undergoes extensive phase I and phase II metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic pathways involve hydroxylation and epoxidation of the geranyl and pentyl side chains, followed by glucuronidation.

Key Metabolites

Several metabolites of CBG have been identified, with this compound (6',7'-dihydroxy-6',7'-dihydro-CBG) being a prominent product of the epoxidation and subsequent hydrolysis of the geranyl side chain. Another major metabolite identified is cyclo-CBG.

The metabolic conversion of CBG is rapid and extensive, with studies in horses showing that the metabolite-to-parent drug AUC ratio can exceed 50, indicating significant first-pass metabolism.

Cytochrome P450 Enzymes Involved

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the following isoforms as being involved in the metabolism of CBG:

  • CYP2J2

  • CYP3A4

  • CYP2D6

  • CYP2C8

  • CYP2C9

Visualizing the Metabolic Pathway of this compound

The following diagram, generated using the DOT language, illustrates the metabolic pathway from the parent compound, cannabigerol, to its metabolite, this compound.

G Metabolic Pathway of this compound CBG Cannabigerol (CBG) Epoxide 6',7'-epoxy-CBG CBG->Epoxide CYP450 Enzymes (e.g., CYP2J2, CYP3A4) This compound This compound (6',7'-dihydroxy-6',7'-dihydro-CBG) Epoxide->this compound Epoxide Hydrolase

Caption: Metabolic conversion of cannabigerol to this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice
  • Animals: Male C57BL/6Crl mice.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration:

    • Intravenous (i.v.): CBG dissolved in a vehicle of ethanol, Emulphor, and saline (1:1:18) administered via the tail vein.

    • Intraperitoneal (i.p.): CBG suspended in a vehicle of 5% ethanol, 5% Cremophor EL, and 90% saline.

    • Oral (p.o.): CBG administered by oral gavage in the same vehicle as the i.p. group.

  • Blood Sampling: Blood samples were collected at specified time points (e.g., 10 min, 30 min, 1 h, 3 h, 6 h, 12 h, 18 h, and 24 h) post-administration via cardiac puncture.

  • Sample Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of CBG were quantified by a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

In Vitro Metabolism Study Using Human Liver Microsomes
  • Materials: Pooled human liver microsomes (HLMs), recombinant human CYP enzymes, NADPH regenerating system.

  • Incubation: CBG was incubated with HLMs or individual recombinant CYP enzymes in the presence of the NADPH regenerating system at 37°C.

  • Reaction Termination: The reaction was stopped at various time points by the addition of a cold organic solvent (e.g., acetonitrile).

  • Metabolite Identification: The incubation mixtures were analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and characterize the metabolites formed.

  • Enzyme Kinetics: Kinetic parameters (Km and Vmax) were determined by incubating varying concentrations of CBG with the enzymes and measuring the rate of metabolite formation.

Experimental Workflow for a Typical Preclinical Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study of a compound like this compound's parent, CBG.

G Experimental Workflow for Preclinical Pharmacokinetics cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase DosePrep Dose Formulation Preparation AnimalDosing Animal Dosing (e.g., i.v., p.o.) DosePrep->AnimalDosing BloodCollection Serial Blood Collection AnimalDosing->BloodCollection SampleProc Plasma Sample Processing BloodCollection->SampleProc LCMS LC-MS/MS Analysis SampleProc->LCMS DataQuant Data Quantification LCMS->DataQuant PK_Analysis Pharmacokinetic Analysis DataQuant->PK_Analysis Reporting Reporting and Interpretation PK_Analysis->Reporting

Caption: Workflow for a preclinical pharmacokinetic study.

Logical Relationships in Pharmacokinetics

The interplay of various pharmacokinetic parameters determines the overall exposure and fate of a drug and its metabolites in the body. The following diagram illustrates these relationships.

G Interplay of Pharmacokinetic Parameters Absorption Absorption Bioavailability Bioavailability Absorption->Bioavailability Distribution Distribution HalfLife Half-life (t½) Distribution->HalfLife Metabolism Metabolism Excretion Excretion Metabolism->Excretion Metabolism->Bioavailability First-Pass Effect Excretion->HalfLife Exposure Systemic Exposure (AUC) Bioavailability->Exposure Exposure->HalfLife

Caption: Relationships between key pharmacokinetic processes.

Conclusion

The pharmacokinetic profile of this compound is intrinsically linked to the metabolism of its parent compound, cannabigerol. Current research indicates that CBG is rapidly absorbed and extensively metabolized in preclinical species, with this compound being a significant metabolite. The involvement of multiple CYP450 enzymes highlights the potential for drug-drug interactions. While animal studies provide a solid foundation, further research, particularly in humans, is necessary to fully characterize the pharmacokinetics of CBG and its metabolites, including this compound. This will be crucial for the rational design of future clinical studies and the development of CBG-based therapeutics. The detailed methodologies and summarized data presented in this guide offer a valuable resource for researchers in the field of cannabinoid pharmacology and drug development.

References

Carmagerol and its Interaction with Cannabinoid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmagerol, a metabolite of the non-psychoactive phytocannabinoid cannabigerol (CBG), is an emerging compound of interest within the field of cannabinoid pharmacology.[1] Understanding its interaction with the primary targets of the endocannabinoid system, the cannabinoid receptors 1 (CB1) and 2 (CB2), is crucial for elucidating its potential therapeutic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with these G-protein coupled receptors (GPCRs), drawing upon the well-established pharmacology of its parent compound, CBG.[2] This document details binding affinities, functional activities, and the downstream signaling pathways modulated by these interactions. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts in this area.

Introduction to this compound and Cannabinoid Receptors

This compound, also known as (±)-Carmagerol or 6',7'-dihydroxy CBG, is a metabolite of cannabigerol (CBG), one of the major non-psychoactive phytocannabinoids found in Cannabis sativa L.[1] Like other cannabinoids, its biological effects are largely mediated through interaction with the endocannabinoid system, primarily the CB1 and CB2 receptors.

  • Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, CB1 receptors are responsible for the psychoactive effects of cannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC).[3] They are also found in peripheral tissues, including the spleen, lungs, and heart.[3] CB1 receptor activation is implicated in the regulation of motor control, learning, memory, and cognitive function.

  • Cannabinoid Receptor 2 (CB2): Primarily located in immune cells, such as leukocytes, and in the spleen and tonsils, CB2 receptors play a crucial role in modulating immune responses and inflammation. Their activation is not associated with psychoactive effects, making them an attractive target for therapeutic development.

Both CB1 and CB2 are Class A G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of various ion channels and kinase cascades.

Quantitative Analysis of Cannabinoid Receptor Interaction

Direct quantitative data on the binding affinity and functional potency of this compound at CB1 and CB2 receptors is limited in the current scientific literature. However, significant insights can be drawn from the pharmacological profile of its parent compound, cannabigerol (CBG). CBG is considered a partial agonist at both CB1 and CB2 receptors.

Table 1: Binding Affinities (Ki) of Cannabigerol (CBG) at Human Cannabinoid Receptors

RadioligandReceptorCBG Ki (nM)Cell LineReference
[3H]-CP-55,940CB1897CHO
[3H]-CP-55,940CB2153CHO
[3H]-WIN-55,212-2CB1>30,000CHO
[3H]-WIN-55,212-2CB22,700CHO
Fluorophore-conjugated CM-157CB2152HEK-293T
Fluorophore-conjugated CM-157 (in presence of CB1)CB256HEK-293T

Note: Ki values represent the inhibitory constant, with lower values indicating higher binding affinity.

Table 2: Functional Activity of Cannabigerol (CBG) at Human Cannabinoid Receptors

AssayReceptorAgonistCBG EffectReference
cAMP AccumulationCB2ForskolinPartial Agonist
ERK1/2 PhosphorylationCB2-Agonist
β-arrestin RecruitmentCB2-Agonist

Note: Functional assays indicate that CBG can activate downstream signaling pathways of the CB2 receptor.

Signaling Pathways

The interaction of cannabinoids with CB1 and CB2 receptors initiates a cascade of intracellular signaling events. As this compound is a metabolite of CBG, it is anticipated to modulate similar pathways.

G-Protein Dependent Signaling

Upon agonist binding, CB1 and CB2 receptors undergo a conformational change, facilitating the activation of associated Gi/o proteins. The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate their respective downstream effectors.

  • Inhibition of Adenylyl Cyclase: The primary effector of the Gαi/o subunit is adenylyl cyclase. Its inhibition leads to a reduction in the intracellular concentration of the second messenger cAMP.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. For CB1 receptors, this includes the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.

  • Activation of MAPK/ERK Pathway: Both CB1 and CB2 receptor activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound CB1_R CB1/CB2 Receptor This compound->CB1_R binds G_Protein Gi/o Protein CB1_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits (Gαi) MAPK MAPK/ERK Pathway G_Protein->MAPK activates (Gβγ) Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel modulates (Gβγ) cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Receptor CB1/CB2 Receptor Agonist->Receptor binds GRK GRK Receptor->GRK activates Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin recruits GRK->Receptor phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization mediates MAPK_signaling MAPK Signaling Beta_Arrestin->MAPK_signaling scaffolds Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - this compound Dilutions - Radioligand - Membranes start->prep_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep_reagents->plate_setup incubation Incubate at 30°C for 60-90 min plate_setup->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end cAMP_Assay_Workflow start Start cell_culture Culture CB1/CB2 Expressing Cells start->cell_culture pre_treatment Pre-treat with Phosphodiesterase Inhibitor cell_culture->pre_treatment agonist_test Agonist Mode: Add Forskolin + Varying [this compound] pre_treatment->agonist_test antagonist_test Antagonist Mode: Pre-incubate with this compound, then add known Agonist pre_treatment->antagonist_test incubation Incubate at 37°C agonist_test->incubation antagonist_test->incubation cell_lysis Lyse Cells incubation->cell_lysis cAMP_detection Measure cAMP Levels (e.g., HTRF, FRET) cell_lysis->cAMP_detection analysis Data Analysis: - Generate Dose-Response Curves - Determine EC50/IC50 cAMP_detection->analysis end End analysis->end

References

Carmagerol: A Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmagerol, a polar dihydroxy derivative and metabolite of cannabigerol (CBG), has emerged as a phytocannabinoid with noteworthy therapeutic potential.[1][2][3] Isolated from the Carma variety of Cannabis sativa, this compound is gaining attention for its distinct bioactivities, particularly its anti-inflammatory and antibacterial properties.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, presenting quantitative data, experimental methodologies, and visual representations of its biological interactions.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in preclinical studies. Research indicates its ability to modulate key inflammatory pathways and cytokine production.

Modulation of Cytokine Expression

In studies utilizing lipopolysaccharide (LPS)-stimulated microglial cells, this compound was shown to significantly reduce the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) and increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). Among various CBG analogs tested, this compound exhibited the highest reduction in pro-inflammatory activity.

Table 1: Effect of this compound on Cytokine Expression in LPS-Stimulated Microglial Cells

CompoundConcentration (μM)IL-6 Expression (pg/mL)IL-10 Expression (pg/mL)
This compound 5307.8 ± 159.1159.5 ± 16.7
CBG 5414.2 ± 75.2236.03 ± 12.35
Data presented as mean ± standard deviation.
Mechanism of Action: NF-κB Pathway

The anti-inflammatory effects of this compound are suggested to be mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By reducing the translocation of NF-κB into the nucleus, this compound can suppress the transcription of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes This compound This compound This compound->IKK inhibits G start Aerial Parts of Carma Hemp extraction Acetone Extraction start->extraction filtration RP-18 Silica Gel Filtration extraction->filtration partition Aqueous Methanol/ Light Petroleum Partition filtration->partition polar_fraction Polar Fraction partition->polar_fraction chromatography Chromatographic Purification polar_fraction->chromatography end This compound chromatography->end

References

Carmagerol: A Technical Whitepaper on its Role as a Phytocannabinoid Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Carmagerol is a polar, dihydroxylated metabolite of the phytocannabinoid cannabigerol (CBG). Initially isolated from Cannabis sativa L. var. Carma, this compound is formed through the metabolic action of cytochrome P450 enzymes on its precursor, CBG. Recent studies have demonstrated its bioactivity, particularly its anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, summarizing its metabolic pathway, known biological effects, quantitative data from key experiments, and detailed experimental protocols for its isolation, synthesis, and bioactivity assessment.

Introduction and Chemical Properties

This compound, also known as (±)-Carmagerol or 6',7'-dihydroxy CBG, is an analytical reference standard classified as a phytocannabinoid metabolite[1]. It was first isolated from the fibre hemp cultivar Carma[2]. It is a metabolite of cannabigerol (CBG), one of the primary cannabinoids from which others are biosynthesized in the cannabis plant[3][4]. The chemical and physical properties of this compound are detailed in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Formal Name 2-[(2E)-6,7-dihydroxy-3,7-dimethyl-2-octen-1-yl]-5-pentyl-1,3-benzenediol[1]
CAS Number 140396-81-2
Molecular Formula C₂₁H₃₄O₄
Formula Weight 350.5 g/mol
Purity ≥95% (as analytical standard)
Formulation A solution in acetonitrile

Metabolism and Biosynthesis

This compound is not directly synthesized by the cannabis plant's cannabinoid synthase enzymes. Instead, it is a product of Phase I metabolism of its parent compound, cannabigerol (CBG), mediated by cytochrome P450 (CYP) enzymes in humans.

The metabolic process involves the epoxidation of the terminal double bond of CBG's geranyl side chain to form a putative precursor, 6',7'-epoxy-CBG. This epoxide is then hydrolyzed to form the diol, this compound. While multiple human CYP enzymes can metabolize CBG (including CYP2J2, CYP3A4, CYP2D6, CYP2C8, and CYP2C9), the specific enzymes responsible for the final hydrolysis step to this compound are still under investigation.

G CBG Cannabigerol (CBG) EpoxyCBG 6',7'-epoxy-CBG (Putative Precursor) CBG->EpoxyCBG Epoxidation This compound This compound (6',7'-dihydroxy CBG) EpoxyCBG->this compound Hydrolysis CYP450 Human Cytochrome P450 (e.g., CYP2J2, CYP3A4) CYP450->CBG Hydrolysis Hydrolysis Hydrolysis->EpoxyCBG

Caption: Metabolic pathway of Cannabigerol (CBG) to this compound.

Biological Activity: Anti-Inflammatory Effects

The primary documented biological activity of this compound is its anti-inflammatory effect, as demonstrated in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. In a key study by Roy et al. (2022), this compound was shown to modulate the expression of key inflammatory cytokines.

Specifically, at a concentration of 5 µM, this compound significantly decreased the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) and simultaneously increased the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). This dual action suggests a potential role for this compound in resolving neuroinflammation. The quantitative results of this study are summarized in Table 2.

Table 2: Anti-Inflammatory Effects of this compound on LPS-Stimulated BV2 Microglial Cells

Compound (at 5 µM)Mean IL-6 Expression (pg/mL ± SD)Mean IL-10 Expression (pg/mL ± SD)Source
Cannabigerol (CBG) 414.2 ± 75.2236.03 ± 12.35
This compound 307.8 ± 159.1159.5 ± 16.7
Data extracted from Roy, P., et al. (2022). Metabolites of cannabigerol generated by human cytochrome P450s are bioactive. Biochemistry 61(21), 2398-2408.

This activity points towards the potential therapeutic utility of this compound in conditions where neuroinflammatory processes are prominent.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Intervention LPS LPS BV2 BV2 Microglial Cell LPS->BV2 Stimulates IL6 ↑ Pro-inflammatory IL-6 BV2->IL6 IL10 ↓ Anti-inflammatory IL-10 BV2->IL10 This compound This compound IL6_down ↓ IL-6 Production This compound->IL6_down Causes IL10_up ↑ IL-10 Production This compound->IL10_up Causes IL6_down->IL6 Inhibits IL10_up->IL10 Promotes

Caption: Logical flow of this compound's anti-inflammatory action.

Key Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and evaluation of this compound's bioactivity.

Isolation of this compound from Cannabis sativa

This protocol is adapted from the method described by Appendino et al. (2008) for the initial isolation of this compound from C. sativa var. Carma.

  • Extraction: Extract the powdered aerial parts of the plant material (e.g., 5 g) with acetone (3 x 30 mL) by stirring at room temperature for 10 minutes for each extraction.

  • Solvent Evaporation: Pool the acetone extracts and evaporate the solvent under reduced pressure to yield a crude residue.

  • Initial Filtration: Dissolve a portion of the residue (e.g., 100 mg) in 1 mL of methanol and filter through a Celite pad (e.g., 50 mg) in a Pasteur pipette to remove particulates. Wash the pad with additional methanol.

  • Liquid-Liquid Partitioning: To remove the major, less polar cannabinoid (CBG), partition the extract between aqueous methanol and a non-polar solvent like light petroleum.

  • Chromatography:

    • Subject the polar fraction from the partitioning step to gravity column chromatography on silica gel.

    • Monitor fractions using Thin Layer Chromatography (TLC).

    • Collect fractions that are more polar than those containing known flavonoids (e.g., cannflavins).

  • Final Purification: Purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) on a silica gel column to yield pure this compound.

Semi-Synthesis of this compound from Cannabigerol

This protocol describes a plausible semi-synthetic route from CBG, involving dihydroxylation of the terminal double bond.

  • Reactant Preparation: Dissolve cannabigerol (CBG) in a suitable solvent mixture, such as acetone and water.

  • Oxidation: Cool the solution in an ice bath. Add a catalytic amount of N-Methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide (OsO₄).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material (CBG) is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to yield pure this compound.

Anti-Inflammatory Bioactivity Assay

This protocol outlines the in-vitro experiment used to quantify the anti-inflammatory effects of this compound, adapted from studies on cannabinoids in BV2 microglial cells.

  • Cell Culture: Culture BV2 murine microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO₂.

  • Cell Seeding: Seed the BV2 cells into 96-well plates at a density of approximately 2 x 10⁵ cells/mL and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells at a final concentration of 100 ng/mL. Include control wells with no LPS and wells with LPS only.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentrations of IL-6 and IL-10 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Follow the manufacturer's protocol, which typically involves adding supernatants to antibody-coated plates, followed by detection antibodies, a substrate solution, and a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cytokine concentrations by comparing the absorbance of the samples to a standard curve generated from known concentrations of recombinant IL-6 and IL-10.

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis Culture 1. Culture BV2 Cells Seed 2. Seed cells in 96-well plate Culture->Seed Pretreat 3. Pre-treat with this compound Seed->Pretreat Stimulate 4. Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Incubate 5. Incubate for 24 hours Stimulate->Incubate Collect 6. Collect Supernatant Incubate->Collect ELISA 7. Perform IL-6 & IL-10 ELISA Collect->ELISA Analyze 8. Read Absorbance & Calculate ELISA->Analyze

Caption: Experimental workflow for assessing this compound's bioactivity.

Conclusion

This compound, a metabolite of cannabigerol, has emerged as a bioactive compound with demonstrated anti-inflammatory properties. Its ability to modulate cytokine expression in microglial cells highlights its potential as a lead compound for the development of novel therapeutics targeting neuroinflammation. Further research is warranted to fully elucidate its mechanism of action, explore its activity in other biological systems, and assess its pharmacokinetic and safety profiles in pre-clinical and clinical settings. The protocols and data presented in this guide serve as a foundational resource for researchers in the field of cannabinoid science and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Carmagerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Carmagerol, also known as rac-6α,7α-dihydro-6α,7α-dihydroxycannabigerol, is a polar cannabinoid identified as a metabolite of cannabigerol (CBG).[1][2] It has been isolated from Cannabis sativa var. Carma.[1] Understanding the synthesis and purification of this compound is crucial for further investigation into its physicochemical properties and potential biological activities. While this compound itself has been shown to have reduced antibacterial activity compared to its precursor, cannabigerol, its role as a metabolite necessitates the availability of pure standards for research and forensic applications.[1][2] This document provides detailed protocols for the semi-synthesis of this compound from cannabigerol and outlines various purification methodologies applicable to cannabinoids.

Chemical Synthesis of this compound

The primary method for obtaining this compound is through the semi-synthesis from its direct precursor, Cannabigerol (CBG). The synthesis involves the dihydroxylation of the terminal double bond of the geranyl group in CBG.

Synthesis of this compound from Cannabigerol

This protocol is based on the dihydroxylation of cannabigerol.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve Cannabigerol (CBG) in a 1:1 mixture of acetone and water.

  • Addition of Reagents: To the stirred solution, add N-methylmorpholine oxide (1 mol equivalent).

  • Catalyst Addition: Subsequently, add Osmium tetroxide (OsO4) in catalytic amounts (e.g., 12 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction is worked up by partitioning the mixture between 2N sulfuric acid (H₂SO₄) and ethyl acetate (EtOAc).

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, reagents, and byproducts. Several chromatographic techniques are effective for the purification of cannabinoids.

Flash Column Chromatography

Protocol:

  • Column Preparation: Pack a glass column with silica gel as the stationary phase, using a slurry of light petroleum.

  • Sample Loading: Dissolve the crude this compound residue in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a solvent system of light petroleum and ethyl acetate. A 5:5 mixture has been reported to be effective.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC on a silica gel column can also be employed for high-purity isolation.

General Parameters:

  • Stationary Phase: Silica gel column

  • Mobile Phase: A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate or heptane/ethyl acetate) is typically used for normal-phase chromatography. For reversed-phase HPLC, a mixture of water and methanol or acetonitrile is common.

  • Detection: UV detection at an appropriate wavelength (e.g., 228 nm).

Alternative and General Purification Techniques for Cannabinoids

A variety of techniques are used for the purification of natural products and can be adapted for this compound and its precursors.

  • Crystallization: This method can yield highly pure compounds and is particularly effective after an initial purification step like distillation or extraction.

  • Liquid-Liquid Extraction: This technique is useful for separating compounds based on their differential solubility in immiscible liquids and can be used to remove certain impurities from CBG before synthesis.

  • Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids solid stationary phases, offering high recovery of the target compound.

  • Simulated Moving Bed (SMB) Chromatography: A continuous purification technique that can be efficient and green, offering high purity and recovery.

Quantitative Data Summary

ParameterValue/RangeReference
Synthesis Starting Material Cannabigerol (CBG)
Key Reagents N-methylmorpholine oxide, Osmium tetroxide
Purification Method Flash Column Chromatography
Eluent System Light petroleum-EtOAc (5:5)
Optical Rotation [α]D +51 (c 0.8, MeOH) for the synthesized product
Purity (General Target) ≥95% for analytical standards

Visualized Workflows and Pathways

This compound Synthesis Workflow

G cluster_synthesis This compound Synthesis cluster_purification Purification CBG Cannabigerol (CBG) in Acetone/Water Reagents Add N-methylmorpholine oxide and catalytic OsO4 CBG->Reagents Reaction Stir at Room Temperature Reagents->Reaction Workup Partition between 2N H2SO4 and EtOAc Reaction->Workup Extraction Extract with EtOAc Workup->Extraction Drying Dry (Na2SO4) and Evaporate Extraction->Drying Crude Crude this compound Drying->Crude Load Load Crude Product onto Silica Gel Column Crude->Load Elute Elute with Light Petroleum/EtOAc (5:5) Load->Elute Collect Collect and Analyze Fractions Elute->Collect Evaporate Combine Pure Fractions and Evaporate Solvent Collect->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathways of Cannabigerol (this compound Precursor)

Since this compound is a direct metabolite of Cannabigerol (CBG), the biological context of CBG is highly relevant. CBG interacts with multiple targets within the endocannabinoid system and beyond.

G cluster_receptors Receptor Interactions cluster_channels TRP Channel Modulation cluster_enzymes Enzyme Inhibition CBG Cannabigerol (CBG) CB1 CB1 Receptor CBG->CB1 Weak Partial Agonist CB2 CB2 Receptor CBG->CB2 Partial Agonist a2AR α2-Adrenoceptor CBG->a2AR Potent Agonist HT1A 5-HT1A Receptor CBG->HT1A Antagonist PPARg PPARγ CBG->PPARg Agonist TRPA1 TRPA1 CBG->TRPA1 Agonist TRPV1 TRPV1/V2/V4 CBG->TRPV1 Weak Agonist TRPM8 TRPM8 CBG->TRPM8 Potent Inhibitor FAAH FAAH CBG->FAAH Inhibits Anandamide ↑ Anandamide Levels FAAH->Anandamide degrades

Caption: Known signaling pathways of Cannabigerol (CBG).

References

Application Notes and Protocols for the Analytical Identification of Carmagerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmagerol is a polar cannabinoid and a metabolite of cannabigerol (CBG), first identified in Cannabis sativa var. Carma. Its formal name is rac-6',7'-dihydro-6',7'-dihydroxycannabigerol. Understanding the analytical techniques for the precise identification and quantification of this compound is crucial for research into its potential biological activities, for quality control of cannabis-based products, and for drug development. These application notes provide detailed protocols for the identification and analysis of this compound using common analytical instrumentation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₂₁H₃₄O₄
Molecular Weight 350.5 g/mol
CAS Number 140396-81-2
Appearance Colorless gum

Analytical Techniques and Protocols

This section details the recommended analytical methods for the identification and quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of cannabinoids. The following protocol is adapted from established methods for cannabinoid analysis and is suitable for the determination of this compound in various matrices.

Experimental Protocol: HPLC-UV Analysis of this compound

a. Sample Preparation (from Cannabis plant material):

  • Homogenization: Grind dried and homogenized cannabis plant material to a fine powder.

  • Extraction:

    • Accurately weigh approximately 100 mg of the homogenized plant material into a centrifuge tube.

    • Add 10 mL of a methanol/ethanol (9:1, v/v) mixture.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonication in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-UV Instrumentation and Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
UV Detection 220 nm

c. Quantification:

Create a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Homogenization Homogenize Plant Material Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Extract Centrifugation->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Quantification Quantification Detection->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Identification by Mass Spectrum Detection->Identification Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1 CB1 Receptor AC Adenylate Cyclase CB1->AC Inhibits CB2 CB2 Receptor CB2->AC Inhibits TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx This compound This compound This compound->CB1 Binds This compound->CB2 Binds This compound->TRPV1 Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Inflammation, Neurotransmission) PKA->Cellular_Response Ca_influx->Cellular_Response

Unveiling Cannabigerol: A Detailed HPLC Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Carmagerol": Initial database searches for "this compound" did not yield specific analytical methods. Given the phonetic similarity and the context of chromatography in drug development, this document will focus on the well-documented analysis of Cannabigerol (CBG) , a non-psychoactive phytocannabinoid of significant therapeutic interest. It is presumed that "this compound" is a likely misspelling of Cannabigerol.

Introduction

Cannabigerol (CBG) is a non-psychoactive cannabinoid found in varieties of Cannabis sativa. It is the precursor to other major cannabinoids such as tetrahydrocannabinol (THC) and cannabidiol (CBD). With growing interest in its potential therapeutic applications, robust and reliable analytical methods for the quantification of CBG in various matrices are essential for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD) is a widely accepted and effective technique for the analysis of CBG and other cannabinoids.[1][2][3] This application note provides a detailed protocol for the determination of CBG using a reversed-phase HPLC-UV method.

Principle

This method utilizes reversed-phase HPLC to separate CBG from other cannabinoids and matrix components. The separation is achieved on a C18 stationary phase with a mobile phase typically consisting of a mixture of acetonitrile and water, often with an acid additive like formic acid to improve peak shape.[4] Quantification is performed by monitoring the UV absorbance at a specific wavelength, typically around 220-230 nm.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of Cannabigerol.

Materials and Reagents
  • Standards: Cannabigerol (CBG) reference standard (analytical grade)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Isopropanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (analytical grade)

  • Sample Matrix: (e.g., Cannabis plant material, oil extracts)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm PTFE)

  • HPLC vials

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of CBG.

ParameterCondition
Analytical Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.6 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution A typical gradient might start at 70% B, increasing to 95% B over 10 minutes, followed by a re-equilibration step.
Flow Rate 1.0 mL/min
Column Temperature 40-50 °C
Injection Volume 10-20 µL
Detection UV at 220 nm
Standard Solution Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of CBG reference standard and dissolve it in methanol to obtain a final concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or methanol to achieve a concentration range that covers the expected sample concentrations (e.g., 0.1 - 50 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

For Cannabis Plant Material:

  • Homogenize the dried plant material.

  • Accurately weigh about 100-200 mg of the homogenized sample into a centrifuge tube.

  • Add a known volume of extraction solvent (e.g., a mixture of acetonitrile and water).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered extract with the mobile phase if necessary to fall within the calibration curve range.

For Cannabis Oil:

  • Accurately weigh a small amount of the oil sample (e.g., 10 µL) into a vial.

  • Add a known volume of a suitable solvent, such as isopropanol, to dissolve the oil.

  • Add methanol and agitate the mixture.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Further dilution with the mobile phase may be required.

Data Analysis and Quantification
  • Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Identify the CBG peak in the sample chromatogram by comparing the retention time with that of the CBG standard.

  • Quantify the amount of CBG in the sample by interpolating its peak area from the calibration curve.

Data Presentation

The following tables summarize key quantitative data for a typical HPLC method for CBG analysis.

Table 1: Chromatographic Parameters

AnalyteRetention Time (min)
Cannabigerol (CBG)~ 5-7
Other cannabinoids will have different retention times.

Table 2: Method Validation Parameters

ParameterTypical Value
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.99
Precision (%RSD) < 5%
Accuracy (% Recovery) 90 - 110%
Limit of Quantification (LOQ) Typically in the low µg/mL to ng/mL range.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Cannabigerol.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection (Plant Material/Oil) Homogenize Homogenization/ Weighing Sample->Homogenize Standard CBG Reference Standard DissolveStd Dissolution in Methanol Standard->DissolveStd Extract Solvent Extraction Homogenize->Extract DiluteStd Serial Dilution DissolveStd->DiluteStd Filter Centrifugation & Filtration Extract->Filter Inject Injection into HPLC System DiluteStd->Inject Calibrate Generate Calibration Curve DiluteStd->Calibrate DiluteSample Dilution Filter->DiluteSample DiluteSample->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification of CBG Calibrate->Quantify Integrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for the HPLC analysis of Cannabigerol.

Logical Relationship of Method Components

The following diagram illustrates the logical relationship between the key components of the HPLC method.

G cluster_instrument Instrumentation cluster_method Method Parameters cluster_output Output & Analysis HPLC HPLC System Column C18 Column HPLC->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram MobilePhase Mobile Phase (Acetonitrile/Water) MobilePhase->HPLC FlowRate Flow Rate FlowRate->HPLC Temperature Column Temperature Temperature->Column PeakArea Peak Area Chromatogram->PeakArea Concentration Concentration PeakArea->Concentration

Caption: Key components and their relationships in the HPLC method.

References

Application Notes & Protocols for the Analysis of Carmagerol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carmagerol, scientifically known as rac-6',7'-dihydro,6',7'-dihydroxycannabigerol, is a polar phytocannabinoid identified in Cannabis sativa var. Carma.[1][2] It is a derivative of cannabigerol (CBG), which is often referred to as the "mother of all cannabinoids" as it is a precursor to other major cannabinoids.[3] Due to its polar nature, arising from the dihydroxy functionality, its analysis by gas chromatography-mass spectrometry (GC-MS) necessitates specific sample preparation, including derivatization, to ensure volatility and thermal stability. These application notes provide a comprehensive, generalized protocol for the qualitative and quantitative analysis of this compound in various matrices, based on established methods for other cannabinoids.

Principle of the Method

This method outlines the extraction of this compound from a sample matrix, followed by derivatization to increase its volatility and improve its chromatographic properties. The derivatized analyte is then introduced into a GC-MS system. The gas chromatograph separates this compound from other components in the sample based on its boiling point and interaction with the stationary phase of the chromatographic column. The mass spectrometer then detects, ionizes, and fragments the eluted this compound, providing a unique mass spectrum that allows for its identification and quantification.

Experimental Protocols

1. Sample Preparation: Extraction

The choice of extraction method will depend on the sample matrix (e.g., plant material, biological fluid, or formulated product). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended.

  • Liquid-Liquid Extraction (LLE) from an Aqueous Matrix (e.g., Plasma):

    • To 1 mL of the sample, add an appropriate internal standard (e.g., a deuterated analog if available).

    • Perform a protein precipitation step by adding 2 mL of cold acetonitrile, vortex, and centrifuge.

    • Transfer the supernatant to a clean tube.

    • Add 5 mL of a non-polar solvent like hexane or a mixture of hexane:ethyl acetate (1:1 v/v).

    • Vortex vigorously for 2 minutes and then centrifuge to separate the phases.

    • Carefully transfer the organic (upper) layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • The dried extract is now ready for derivatization.

  • Solid-Phase Extraction (SPE) from a Complex Matrix:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interferences.

    • Elute the cannabinoids with a non-polar solvent (e.g., hexane:ethyl acetate).

    • Evaporate the eluate to dryness under nitrogen.

2. Derivatization

Derivatization is a critical step for the analysis of polar cannabinoids like this compound by GC-MS. Silylation is a common and effective method.

  • To the dried extract, add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Add 50 µL of a catalyst/solvent like pyridine or ethyl acetate.

  • Seal the vial tightly and heat at 70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl groups.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis

The following are typical GC-MS parameters for cannabinoid analysis and can be adapted for this compound.

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-550 amu
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeScan and/or Selected Ion Monitoring (SIM)

Data Presentation

Table 1: Example Calibration Curve Data for this compound Analysis

Calibrator LevelConcentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard)Response Ratio (Analyte/IS)
11.015,234150,1230.101
25.076,543151,2340.506
310.0152,876150,9871.012
425.0380,987151,5432.514
550.0755,432150,8765.007
6100.01,510,234151,1119.994

Table 2: Example Validation Data for the Quantification of this compound

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low3.02.996.75.2
Medium30.031.1103.73.8
High80.078.998.62.5

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Matrix extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Silylation (e.g., with BSTFA) evaporation->derivatization heating Heating (e.g., 70°C for 30-60 min) derivatization->heating gc_ms GC-MS System heating->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis quantification Quantification data_analysis->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling CB1 CB1 Receptor AC Adenylyl Cyclase CB1->AC Inhibition MAPK MAPK Pathway CB1->MAPK Activation CB2 CB2 Receptor CB2->AC Inhibition CB2->MAPK Activation This compound This compound (as a CBG derivative) This compound->CB1 This compound->CB2 cAMP ↓ cAMP AC->cAMP Gene_Expression Gene Expression Modulation cAMP->Gene_Expression MAPK->Gene_Expression

References

Application Notes & Protocols: Animal Models for Studying Carmagerol Effects In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmagerol is a polar phytocannabinoid, specifically rac-6′,7′-dihydro, 6′,7′-dihydroxycannabigerol, derived from Cannabis sativa.[1][2] It is a metabolite of cannabigerol (CBG).[2] While research into its specific biological activities is ongoing, its parent compound, CBG, is known to interact with various pharmacological targets, including cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels, and cyclooxygenase (COX) enzymes.[3][4] Pre-clinical studies on CBG have indicated potential anti-inflammatory, antioxidant, and neuroprotective effects.

Given the structural relationship to CBG and the general interest in cannabinoids for therapeutic applications, investigating the in vivo effects of this compound is a critical step in evaluating its pharmacological profile and therapeutic potential. This document provides detailed protocols for utilizing a well-established animal model to study the anti-fibrotic effects of this compound, a potential therapeutic area for cannabinoids given their anti-inflammatory properties.

The selected model is the bleomycin-induced pulmonary fibrosis model in mice, which is considered the best-characterized and most widely used model for preclinical testing of anti-fibrotic compounds.

Hypothesized Signaling Pathway

While the precise signaling pathway of this compound is yet to be fully elucidated, based on the known anti-inflammatory and anti-fibrotic potential of cannabinoids, a hypothesized pathway is presented below. This pathway suggests that this compound may inhibit pro-fibrotic signaling by modulating inflammatory responses and downstream fibrotic processes.

Carmagerol_Signaling_Pathway Hypothesized Anti-Fibrotic Signaling Pathway of this compound cluster_0 Cell Exterior cluster_1 Cell Interior Pro_Fibrotic_Stimulus Pro-Fibrotic Stimulus (e.g., Bleomycin) Receptor Cell Surface Receptor Pro_Fibrotic_Stimulus->Receptor Activates Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) Receptor->Inflammatory_Mediators Induces Pro_Fibrotic_Kinase Pro-Fibrotic Kinase (e.g., TGF-β/SMAD) Inflammatory_Mediators->Pro_Fibrotic_Kinase Activates Fibroblast_Activation Fibroblast Activation & Myofibroblast Differentiation Pro_Fibrotic_Kinase->Fibroblast_Activation Promotes Collagen_Deposition Collagen Deposition & ECM Remodeling Fibroblast_Activation->Collagen_Deposition Leads to Fibrosis Pulmonary Fibrosis This compound This compound This compound->Inflammatory_Mediators Inhibits This compound->Pro_Fibrotic_Kinase Inhibits

Caption: Hypothesized pathway of this compound's anti-fibrotic action.

Experimental Workflow

A therapeutic dosing regimen is recommended to assess the efficacy of this compound in treating established fibrosis. Treatment should commence after the initial inflammatory phase, typically around day 7 post-bleomycin induction.

Experimental_Workflow In Vivo Study Workflow: this compound in Bleomycin-Induced Pulmonary Fibrosis cluster_timeline Experimental Timeline Day_Neg7 Day -7 Acclimatization Acclimatization (7 days) Day_0 Day 0 Induction Bleomycin Instillation (Intratracheal) Day_7 Day 7 Treatment_Start This compound Treatment (Daily Dosing) Day_21 Day 21 Endpoint Endpoint Analysis: - Histology - Hydroxyproline Assay - Gene Expression Grouping Randomization into Treatment Groups Acclimatization->Grouping Post-Acclimatization Grouping->Induction On Day 0 Induction->Treatment_Start Treatment Initiation Treatment_Start->Endpoint Sacrifice & Analysis

Caption: Therapeutic regimen for testing this compound in a mouse model.

Detailed Experimental Protocols

Animal Model
  • Species: Mouse (Mus musculus).

  • Strain: C57BL/6 are recommended as they are more susceptible to bleomycin-induced fibrosis.

  • Age: 8-12 weeks old. Aged mice (15-24 months) can also be considered as they may better represent the human condition of idiopathic pulmonary fibrosis (IPF).

  • Sex: Male mice often show a more robust fibrotic response to bleomycin. However, including both sexes is encouraged.

  • Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

Induction of Pulmonary Fibrosis
  • Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane inhalation).

  • Bleomycin Administration: Administer a single intratracheal dose of bleomycin sulfate (1.5 U/kg body weight) in 50-100 µL of sterile saline.

  • Control Group: Administer an equal volume of sterile saline to the control group.

  • Post-Procedure Care: Monitor animals closely until they have fully recovered from anesthesia.

This compound Formulation and Administration
  • Formulation: Prepare this compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). The final concentration should be determined based on the desired dosage.

  • Dosage: A dose-response study is recommended. Suggested starting doses could range from 1 to 50 mg/kg, administered once daily.

  • Route of Administration: Oral gavage is a common and effective route for administration.

  • Treatment Groups:

    • Group 1: Saline + Vehicle

    • Group 2: Bleomycin + Vehicle

    • Group 3: Bleomycin + this compound (Low Dose)

    • Group 4: Bleomycin + this compound (High Dose)

Endpoint Analysis (Day 21)
  • Tissue Collection: Euthanize mice and perfuse the lungs with saline. Inflate the lungs with 10% neutral buffered formalin and embed in paraffin.

  • Staining: Section the lung tissue and perform Masson's trichrome staining to visualize collagen deposition (collagen stains blue).

  • Quantification: Score the extent of fibrosis using the Ashcroft scoring system.

  • Tissue Homogenization: Homogenize a portion of the lung tissue.

  • Hydrolysis: Hydrolyze the homogenate in 12 M HCl at 120°C for 3 hours.

  • Assay: Neutralize the samples and use a colorimetric assay to determine the hydroxyproline concentration, which is proportional to the collagen content.

  • RNA Extraction: Extract total RNA from lung tissue using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR to measure the expression of pro-fibrotic genes such as:

    • Col1a1 (Collagen type I alpha 1)

    • Acta2 (Alpha-smooth muscle actin)

    • Tgf-β1 (Transforming growth factor-beta 1)

    • Housekeeping gene (e.g., Gapdh) for normalization.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data to illustrate how the results of these experiments can be summarized.

Table 1: Histological Fibrosis Score (Ashcroft Score)

Treatment GroupNMean Ashcroft ScoreStandard Deviationp-value (vs. Bleo + Vehicle)
Saline + Vehicle80.50.2<0.001
Bleomycin + Vehicle85.81.2-
Bleomycin + this compound (10 mg/kg)83.20.9<0.01
Bleomycin + this compound (50 mg/kg)82.10.7<0.001

Table 2: Lung Collagen Content (Hydroxyproline Assay)

Treatment GroupNHydroxyproline (µg/mg lung tissue)Standard Deviationp-value (vs. Bleo + Vehicle)
Saline + Vehicle815.23.1<0.001
Bleomycin + Vehicle865.710.4-
Bleomycin + this compound (10 mg/kg)838.98.5<0.01
Bleomycin + this compound (50 mg/kg)825.46.2<0.001

Table 3: Relative Gene Expression of Pro-Fibrotic Markers

Treatment GroupNCol1a1 (Fold Change)Acta2 (Fold Change)Tgf-β1 (Fold Change)
Saline + Vehicle81.0 ± 0.31.0 ± 0.41.0 ± 0.2
Bleomycin + Vehicle88.2 ± 1.56.5 ± 1.14.8 ± 0.9
Bleomycin + this compound (10 mg/kg)84.1 ± 0.93.2 ± 0.72.5 ± 0.6*
Bleomycin + this compound (50 mg/kg)82.3 ± 0.6 1.8 ± 0.51.6 ± 0.4**

*p<0.05, *p<0.01 vs. Bleomycin + Vehicle group. Data presented as Mean ± SD.

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for the in vivo evaluation of this compound's potential anti-fibrotic effects. The bleomycin-induced pulmonary fibrosis model is a clinically relevant and well-validated system for preclinical drug assessment. By employing a combination of histological, biochemical, and molecular biology techniques, researchers can obtain a comprehensive understanding of this compound's efficacy and mechanism of action. The structured presentation of quantitative data will facilitate clear interpretation and comparison of results, which is essential for advancing the development of this novel compound.

References

Application Notes and Protocols for Cannabigerol (CBG) in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The initial request specified "Carmagerol." Our research indicates that this compound is a dihydroxylated derivative of Cannabigerol (CBG), first described in 2014. However, the vast majority of research into the therapeutic potential of cannabinoids for neurodegenerative diseases has focused on Cannabigerol (CBG). Therefore, these application notes will focus on CBG, as it is the compound with substantial research data available.

Introduction

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid found in the Cannabis sativa plant.[1][2] It is a precursor to other major cannabinoids like THC and CBD.[3] Recent preclinical studies have highlighted its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[1][4] Its neuroprotective effects are attributed to its anti-inflammatory, antioxidant, and modulatory actions on the endocannabinoid system and other cellular signaling pathways. These notes provide an overview of the applications of CBG in neurodegenerative disease research, including experimental protocols and data.

Physicochemical Properties of Cannabigerol (CBG)

PropertyValue
Molecular Formula C21H32O2
Molar Mass 316.48 g/mol
IUPAC Name 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol
Melting Point 52 °C
Solubility Soluble in organic solvents such as acetonitrile.
Purity (for research) ≥95%

(Data sourced from publicly available chemical information)

Key Applications in Neurodegenerative Disease Research

  • Neuroprotection: CBG has been shown to protect neurons from oxidative stress and cell death, which are key contributors to the pathology of Alzheimer's and other neurodegenerative disorders.

  • Anti-inflammatory Effects: CBG can modulate the immune response in the central nervous system, reducing the production of pro-inflammatory cytokines and mitigating neuroinflammation, a common feature of neurodegenerative diseases.

  • Modulation of Neurotransmitter Systems: Transcriptomic analysis has revealed that CBG can influence the expression of genes involved in glutamatergic, GABAergic, and dopaminergic signaling pathways in neuronal cells.

  • Mitochondrial Protection: Some cannabinoids have been observed to protect mitochondria from oxidative damage, a critical factor in neuronal cell survival.

Quantitative Data Summary

The following table summarizes quantitative data from a transcriptomic study on the effects of CBG on NSC-34 motor neuron-like cells.

Gene TargetTreatmentConcentrationFold Change/EffectCell LineReference
Pro-apoptotic genesCBG1 µM, 5 µMDecreased expressionNSC-34
SHANK1CBG1 µMDownregulatedNSC-34
ADCY9CBG1 µM, 5 µMDownregulatedNSC-34
ADCY5CBG1 µMUpregulatedNSC-34
CAMK2BCBG1 µM, 5 µMReduced expressionNSC-34
SLC18A, DRD2, GNAI, PRKCB, CAMK2, CREB1, CLOCKCBGNot specifiedDownregulatedNSC-34

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using NSC-34 Motor Neuron-Like Cells

Objective: To assess the neuroprotective effects of CBG against oxidative stress-induced cell death in a motor neuron-like cell line.

Materials:

  • NSC-34 motor neuron-like cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Cannabigerol (CBG) stock solution (in DMSO or ethanol)

  • Hydrogen peroxide (H₂O₂) or other oxidative stress-inducing agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed NSC-34 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • CBG Pre-treatment: Prepare serial dilutions of CBG in culture medium from the stock solution. Remove the old medium from the wells and add the CBG-containing medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest CBG concentration). Incubate for 2 hours.

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in culture medium. After the 2-hour pre-treatment, add the H₂O₂ solution to the wells to a final concentration known to induce approximately 50% cell death (this concentration should be determined empirically, e.g., 100-500 µM). Do not add H₂O₂ to the control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment:

    • Remove the medium from the wells.

    • Add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with H₂O₂ alone to those pre-treated with CBG.

Protocol 2: Gene Expression Analysis by RT-qPCR

Objective: To analyze the effect of CBG on the expression of genes involved in neurotransmitter signaling pathways.

Materials:

  • NSC-34 cells

  • 6-well cell culture plates

  • Cannabigerol (CBG)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., SHANK1, DRD2, CREB1) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • Cell Treatment: Seed NSC-34 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with CBG at desired concentrations (e.g., 1 µM and 5 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Signaling Pathways and Visualizations

Dopaminergic Synapse Signaling Pathway Modulated by CBG

The following diagram illustrates the modulation of the dopaminergic synapse signaling pathway by CBG in NSC-34 motor neuron-like cells, as suggested by transcriptomic data.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine SLC18A SLC18A (VMAT) Dopamine->SLC18A packaged by DRD2 DRD2 Dopamine->DRD2 binds GNAI GNAI DRD2->GNAI activates PRKCB PRKCB DRD2->PRKCB AC Adenylyl Cyclase GNAI->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB1 CREB1 PKA->CREB1 phosphorylates CAMK2 CAMK2 PRKCB->CAMK2 CAMK2->CREB1 Gene_Expression Gene Expression CREB1->Gene_Expression regulates CBG Cannabigerol (CBG) CBG->SLC18A downregulates CBG->DRD2 downregulates CBG->GNAI downregulates CBG->PRKCB downregulates CBG->CAMK2 downregulates CBG->CREB1 downregulates

Caption: CBG's modulation of the dopaminergic synapse pathway.

Experimental Workflow for Assessing CBG Neuroprotection

This diagram outlines the general workflow for an in vitro experiment to assess the neuroprotective properties of CBG.

G start Start cell_culture Seed Neuronal Cells (e.g., NSC-34) start->cell_culture pretreatment Pre-treat with CBG (various concentrations) cell_culture->pretreatment stress Induce Oxidative Stress (e.g., H₂O₂) pretreatment->stress incubation Incubate for 24h stress->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data and Determine Neuroprotection viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro CBG neuroprotection assay.

Conclusion

Cannabigerol shows significant promise as a research tool and potential therapeutic agent for neurodegenerative diseases. Its multifaceted mechanism of action, including anti-inflammatory and neuroprotective properties, warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the applications of CBG in this critical area of study. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate its therapeutic potential and safety profile.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Carmagerol in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmagerol, a derivative of cannabigerol (CBG), is a non-psychotropic phytocannabinoid that has demonstrated significant anti-inflammatory potential in preclinical studies.[1][2][3][4][5] These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound in cell culture models. The protocols outlined below describe methods to quantify key inflammatory mediators and elucidate the underlying molecular mechanisms, primarily focusing on the NF-κB and MAPK signaling pathways.

Data Presentation: Summary of this compound's (as CBG) Anti-inflammatory Effects

The following tables summarize the reported anti-inflammatory effects of Cannabigerol (CBG), which is structurally related to this compound and is expected to have similar biological activities. These data provide a reference for expected outcomes when evaluating this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by CBG

Cell LineInflammatory StimulusCBG ConcentrationObserved EffectReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)20 µM~50% inhibition of nitric oxide (NO) production
Human Keratinocytes (HaCaT)IL-4 and IL-131 µMSignificant suppression of inflammatory cytokine and chemokine expression
Rheumatoid Arthritis Synovial Fibroblasts (RASF)Tumor Necrosis Factor (TNF)Not specifiedDecreased IL-6 and IL-8 production
Murine MacrophagesLipopolysaccharide (LPS)Not specifiedReduction in nitric oxide production

Table 2: Modulation of Pro-inflammatory Cytokines by CBG

Cell LineInflammatory StimulusCBG ConcentrationCytokineEffectReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)20 µMIL-1βSignificant inhibition of mRNA and protein expression
RAW 264.7 MacrophagesLipopolysaccharide (LPS)20 µMIL-6Significant inhibition of mRNA and protein expression
RAW 264.7 MacrophagesLipopolysaccharide (LPS)20 µMTNF-αSignificant inhibition of mRNA and protein expression
Peripheral Blood Mononuclear Cells (PBMCs)T-cell dependent/independent stimuliNot specifiedIL-6, IL-10, TNFModulation of production
Human Keratinocytes (HaCaT)IL-4 and IL-131 µMCCL26, IL-1β, IL-6, TNFDownregulated expression

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound IKK IKK This compound->IKK Inhibits TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription

Caption: Putative inhibitory mechanism of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound TAK1 TAK1 This compound->TAK1 Inhibits TLR4->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates p38 p38 MKKs->p38 Phosphorylates JNK JNK MKKs->JNK Phosphorylates ERK ERK MKKs->ERK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates DNA DNA AP1->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription

Caption: Putative inhibitory mechanism of this compound on the MAPK signaling pathway.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the anti-inflammatory properties of this compound in a cell culture model.

Experimental Workflow cluster_setup Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Markers CellCulture 1. Culture RAW 264.7 Macrophages Plating 2. Seed cells in plates CellCulture->Plating Pretreatment 3. Pre-treat with This compound Plating->Pretreatment Stimulation 4. Stimulate with LPS Pretreatment->Stimulation Supernatant 5. Collect Supernatant Stimulation->Supernatant CellLysate 6. Prepare Cell Lysate Stimulation->CellLysate NO_Assay Nitric Oxide (NO) Assay (Griess) Supernatant->NO_Assay PGE2_Assay PGE2 ELISA Supernatant->PGE2_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6, IL-1β) Supernatant->Cytokine_Assay WesternBlot Western Blot (iNOS, COX-2, p-p65, p-p38) CellLysate->WesternBlot

Caption: General experimental workflow for assessing this compound's anti-inflammatory effects.

Experimental Protocols

Protocol 1: General Cell Culture and Induction of Inflammation

This protocol describes the basic steps for culturing RAW 264.7 murine macrophages and inducing an inflammatory response using Lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Tissue culture plates (96-well, 24-well, or 6-well)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into appropriate culture plates at a density of 1 x 10^5 to 5 x 10^5 cells/mL, depending on the assay. Allow the cells to adhere overnight.

  • This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. A dose-response study is recommended to determine the optimal concentration.

  • Inflammatory Stimulation: After a pre-incubation period with this compound (e.g., 1-2 hours), stimulate the cells with LPS at a concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine and NO production).

  • Sample Collection: Collect the cell culture supernatant for analysis of secreted inflammatory mediators. The cells can be lysed for subsequent protein or RNA analysis.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplate reader

Procedure:

  • Sample Preparation: Collect 50-100 µL of cell culture supernatant from each well of the culture plate.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM) in cell culture medium.

  • Griess Reaction: Add an equal volume of Griess Reagent to each sample and standard in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Prostaglandin E2 (PGE2) Immunoassay

This protocol describes the quantification of PGE2 in the cell culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Commercially available PGE2 ELISA kit

  • Microplate reader

Procedure:

  • Follow Kit Instructions: Follow the manufacturer's protocol provided with the commercial ELISA kit.

  • General Steps:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add a fixed amount of HRP-conjugated PGE2 to each well.

    • Incubate to allow competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) to develop a colorimetric signal.

    • Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Quantification: Calculate the PGE2 concentration in the samples based on the standard curve.

Protocol 4: Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification

This protocol outlines the measurement of pro-inflammatory cytokines in the cell culture supernatant using a sandwich ELISA.

Materials:

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Follow Kit Instructions: Adhere to the protocol provided with the specific commercial ELISA kit.

  • General Steps:

    • Coat the microplate wells with a capture antibody specific for the cytokine of interest.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, then wash and add streptavidin-HRP.

    • Incubate, then wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance. The color intensity is directly proportional to the cytokine concentration.

  • Quantification: Determine the cytokine concentrations in the samples from the standard curve.

Conclusion

These application notes and protocols provide a robust framework for investigating the anti-inflammatory properties of this compound in cell culture. By quantifying key inflammatory mediators and probing the involvement of the NF-κB and MAPK signaling pathways, researchers can gain valuable insights into the therapeutic potential of this novel compound. It is recommended to include appropriate positive and negative controls in all experiments to ensure the validity of the results. Further investigation into other potential mechanisms of action is also encouraged.

References

Application Notes: The Anti-Cancer Potential of Cannabigerol (CBG) in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cannabigerol (CBG), a non-psychomimetic phytocannabinoid derived from the Cannabis sativa plant, is emerging as a compound of significant interest in oncology research.[1][2] Preclinical studies have demonstrated its potential to inhibit the growth and proliferation of various cancer cell lines.[3][4] These application notes provide a summary of the key findings and methodologies related to the investigation of CBG's anti-cancer properties.

Mechanism of Action

CBG exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[3] It has been shown to modulate several key signaling pathways implicated in cancer progression.

In colorectal cancer cells, CBG treatment leads to an increase in the expression of apoptotic marker proteins such as cleaved PARP-1, cleaved caspase 9, p53, and caspase 3. Studies on pancreatic ductal adenocarcinoma (PDAC) cell lines have indicated that CBG can induce autophagic cell death by inhibiting the EGFR-RAS signaling pathway. Furthermore, CBG has been observed to interfere with the PI3K/AKT/mTOR axis, a critical pathway for cell proliferation and survival.

Therapeutic Potential

The ability of CBG to target multiple cancer-related signaling pathways highlights its potential as a therapeutic agent. Its efficacy has been demonstrated in various cancer cell lines, including those of colorectal, pancreatic, and glioblastoma origin. Notably, CBG has also shown the ability to destroy therapy-resistant glioblastoma stem cells, which are a major challenge in cancer treatment. Further research is warranted to explore the full therapeutic potential of CBG, including its use in combination with existing chemotherapeutic drugs to enhance their efficacy and overcome drug resistance.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Cannabigerol on different cancer cell lines.

Table 1: IC50 Values of Cannabigerol in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 ValueReference
SW480Colorectal Cancer34.89 µM
LoVoColorectal Cancer23.51 µM
PANC-1Pancreatic Ductal Adenocarcinoma15.64 ± 0.83 µg/mL
MIAPaCa-2Pancreatic Ductal Adenocarcinoma13.77 ± 0.72 µg/mL
Patient-derived primary glioblastoma cellsGlioblastoma100 µM
HuCC-1 and Mz-ChA-1Cholangiocarcinoma100-200 μM

Table 2: Apoptosis Induction by Cannabigerol in Colorectal Cancer Cell Lines

Cell LineTreatmentApoptotic Cells (%)Reference
SW480Control4.8%
SW480CBG (30 µM)31.7%
LoVoControl7.7%
LoVoCBG (30 µM)33.9%

Table 3: Cell Cycle Arrest Induced by Cannabigerol in Glioblastoma Cell Lines

Cell LineTreatmentG1 Phase Population IncreaseReference
U87CBG (25 µM)20.6%
U373CBG (25 µM)15.7%
T98CBG (25 µM)14.5%

Experimental Protocols

Detailed methodologies for key experiments investigating the anti-cancer effects of Cannabigerol are provided below.

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of CBG on the proliferation and viability of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., SW480, LoVo, PANC-1, MIAPaCa-2) in 96-well plates at a suitable density and allow them to adhere overnight.

  • CBG Treatment: Treat the cells with various concentrations of CBG (e.g., up to 31.648 µg/mL or 40 µM) for a specified duration (e.g., 72 hours). A vehicle control (solvent only) should be included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of CBG that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following CBG treatment.

  • Cell Treatment: Treat cancer cells with the desired concentration of CBG (e.g., 30 µM) for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by CBG.

3. Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in signaling pathways affected by CBG.

  • Protein Extraction: Lyse CBG-treated and control cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them onto a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the proteins of interest (e.g., cleaved PARP-1, cleaved caspase 9, p53, caspase 3, EGFR, RAS, AKT, mTOR).

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare the relative protein expression levels between treated and control samples.

Visualizations

Signaling Pathway Diagrams

Carmagerol_Signaling_Pathway CBG Cannabigerol (CBG) EGFR EGFR CBG->EGFR inhibits mTOR mTOR CBG->mTOR inhibits Autophagy Autophagy CBG->Autophagy induces Caspases Caspase Activation (Caspase 3, 9) CBG->Caspases activates p53 p53 CBG->p53 activates RAS RAS EGFR->RAS PI3K PI3K RAS->PI3K AKT AKT PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes mTOR->Autophagy inhibits Apoptosis Apoptosis Caspases->Apoptosis p53->Caspases

Caption: CBG's multifaceted anti-cancer mechanism.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with Cannabigerol (CBG) (various concentrations & durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (Protein Expression) treatment->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 Determine IC50 Value viability->ic50 apop_rate Quantify Apoptosis Rate apoptosis->apop_rate protein_exp Analyze Protein Expression western->protein_exp cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist

Caption: Workflow for assessing CBG's anti-cancer effects.

References

Application Notes and Protocols: Investigating the Antibacterial Activity of Carmagerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of the antibacterial properties of Carmagerol. The protocols and background information are designed to assist researchers in systematically evaluating its efficacy and potential mechanisms of action.

Introduction

This compound is a polar analogue of cannabigerol (CBG), a naturally occurring cannabinoid from Cannabis sativa.[1][2] While major cannabinoids such as CBG, cannabidiol (CBD), and Δ⁹-tetrahydrocannabinol (THC) have demonstrated significant antibacterial activity against a range of pathogens, particularly Gram-positive bacteria, the structural modifications in this compound are noted to influence its efficacy.[1][2] The addition of two hydroxyl groups in this compound increases its hydrophilicity, which is suggested to reduce its membrane permeability and cellular bioavailability, leading to a marked decrease in antibacterial activity compared to its non-polar counterparts.[2]

The primary proposed mechanism of antibacterial action for cannabinoids involves the disruption of the bacterial cell membrane. Additionally, some cannabinoids have been shown to inhibit biofilm formation and interfere with bacterial quorum sensing pathways. Given its structural relationship to CBG, investigating these mechanisms for this compound is a logical starting point.

Quantitative Data Summary

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely published, the following table provides a comparative summary of MIC values for related cannabinoids against various bacterial strains. This data serves as a benchmark for interpreting experimental results for this compound.

CompoundBacterial StrainMIC (µg/mL)Reference
Cannabigerol (CBG) Methicillin-resistant Staphylococcus aureus (MRSA)0.5 - 2
Streptococcus mutans2.5
Cannabidiol (CBD) Methicillin-resistant Staphylococcus aureus (MRSA)0.5 - 2
Vancomycin-resistant Staphylococcus aureus (VRSA)1 - 2
Streptococcus pneumoniae (multidrug-resistant)1 - 4
Δ⁹-Tetrahydrocannabinol (THC) Methicillin-resistant Staphylococcus aureus (MRSA)0.5 - 2
This compound Methicillin-resistant Staphylococcus aureus (MRSA)>128Inferred from qualitative descriptions of reduced activity

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 4-5 colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilution Prepare this compound Serial Dilutions prep_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of this compound's antibacterial activity.

Materials:

  • This compound solution of known concentration

  • Sterile blank paper disks (6 mm diameter)

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

  • Application of this compound Disks:

    • Aseptically apply a known volume of the this compound solution onto a sterile paper disk. Allow the solvent to evaporate.

    • Place the impregnated disk onto the center of the inoculated agar plate.

    • Include a control disk with the solvent only.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow start Start inoculate Inoculate Agar Plate with Bacterial Suspension start->inoculate prepare_disk Impregnate Sterile Disk with this compound inoculate->prepare_disk place_disk Place Disk on Inoculated Plate prepare_disk->place_disk incubate Incubate Plate (18-24h, 37°C) place_disk->incubate measure Measure Zone of Inhibition incubate->measure end_node End measure->end_node

Caption: Workflow for the Agar Disk Diffusion Assay.

Proposed Mechanism of Action and Investigatory Workflow

Hypothesized Mechanism: Bacterial Membrane Disruption

Based on the known activity of related cannabinoids, it is hypothesized that this compound, despite its reduced potency, may exert some antibacterial effect by disrupting the integrity of the bacterial cell membrane. This disruption can lead to leakage of cellular contents and ultimately cell death.

Proposed Signaling Pathway Disruption

Membrane_Disruption This compound This compound membrane Bacterial Cell Membrane This compound->membrane interacts with disruption Membrane Destabilization membrane->disruption leads to leakage Leakage of Cytoplasmic Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Hypothesized mechanism of this compound's antibacterial action.

Protocol 3: Investigating Effects on Quorum Sensing (QS)

The antibacterial effect of CBG against Streptococcus mutans has been shown to be influenced by the ComCDE quorum-sensing system. A similar investigation for this compound could reveal subtle, non-lethal effects on bacterial communication and virulence.

Workflow for Investigating Quorum Sensing Inhibition

QS_Investigation cluster_culture Bacterial Culture cluster_treatment Treatment cluster_analysis Analysis culture_wt Culture Wild-Type (WT) and QS-mutant strains treat Expose cultures to sub-MIC concentrations of this compound culture_wt->treat reporter_assay Use QS Reporter Strain (e.g., V. harveyi) to measure autoinducer production treat->reporter_assay gene_expression Analyze expression of QS-regulated genes via qRT-PCR treat->gene_expression

Caption: Workflow to investigate this compound's effect on quorum sensing.

Procedure Outline:

  • Strain Selection: Utilize a wild-type bacterial strain and corresponding quorum-sensing knockout mutants (e.g., ΔluxS, ΔcomCDE in S. mutans).

  • Sub-MIC Exposure: Grow the bacterial strains in the presence of sub-inhibitory concentrations of this compound (e.g., 0.5x MIC, 0.25x MIC).

  • Reporter Strain Assay:

    • Collect the supernatant from the this compound-treated cultures.

    • Expose a reporter strain (e.g., Vibrio harveyi), which produces bioluminescence in response to autoinducers, to the collected supernatant.

    • Measure changes in bioluminescence to quantify the effect on autoinducer production.

  • Gene Expression Analysis:

    • Extract RNA from the this compound-treated bacteria.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key genes involved in the quorum-sensing pathway and virulence factor production.

By following these protocols, researchers can systematically investigate the antibacterial activity of this compound, determine its potency, and explore its potential mechanisms of action, contributing to the broader understanding of cannabinoid-based antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Carmagerol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Carmagerol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the semi-synthesis of this compound from its precursor, Cannabigerol (CBG).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound, a polar metabolite of Cannabigerol (CBG), is most commonly prepared via semi-synthesis from CBG. The key transformation is the dihydroxylation of the terminal double bond of the geranyl group in CBG. One established method involves the use of an oxidizing agent to form the diol.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors.[1][2] These include incomplete conversion of the starting material (CBG), degradation of the product, formation of side products, and loss of material during the workup and purification steps.[3][4] Careful control of reaction parameters and optimization of the purification protocol are crucial for improving the yield.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these side products?

A3: The formation of multiple products is a common challenge. Besides the desired this compound, you may be observing unreacted CBG, over-oxidation products (such as aldehydes or carboxylic acids if the diol is cleaved), or isomers of this compound. The polarity of these compounds will vary, leading to different spots on a TLC plate.

Q4: How can I improve the purity of my final this compound product?

A4: Achieving high purity often requires meticulous purification.[5] Flash column chromatography is a standard method for separating this compound from nonpolar impurities like unreacted CBG and more polar side products. The choice of solvent system for chromatography is critical. Additionally, recrystallization can be an effective final step to obtain highly pure this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the semi-synthesis of this compound from CBG.

Issue 1: Low Conversion of Cannabigerol (CBG)
  • Symptom: A significant amount of starting material (CBG) is observed in the crude reaction mixture by TLC or LC-MS analysis.

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Oxidant Increase the molar equivalents of the oxidizing agent (e.g., OsO₄ with NMO as a co-oxidant) incrementally (e.g., from 1.1 eq to 1.5 eq).
Low Reaction Temperature While low temperatures can improve selectivity, they may also slow down the reaction rate. Try raising the temperature in small increments (e.g., from 0 °C to room temperature).
Poor Reagent Quality Ensure that the oxidizing agent and any catalysts are fresh and have been stored correctly. Degradation of reagents is a common cause of reaction failure.
Short Reaction Time Monitor the reaction progress using TLC. If the reaction stalls, consider extending the reaction time.
Issue 2: Formation of Unidentified Byproducts
  • Symptom: Multiple unexpected spots are visible on the TLC plate, complicating purification and reducing the yield.

  • Possible Causes & Solutions:

CauseRecommended Solution
Over-oxidation If using a strong oxidizing agent, over-oxidation can lead to cleavage of the newly formed diol. Use a milder, more selective dihydroxylation method, such as Sharpless asymmetric dihydroxylation, to control the reaction.
Side Reactions with Phenols The resorcinol core of CBG is sensitive to oxidation. Protect the phenolic hydroxyl groups before the dihydroxylation step using a suitable protecting group (e.g., silyl ethers).
Temperature Spikes Exothermic reactions can lead to temperature spikes, promoting side reactions. Add reagents slowly and ensure efficient stirring and cooling of the reaction mixture.
Issue 3: Difficulty in Product Isolation and Purification
  • Symptom: The product is lost during the workup, or it is difficult to separate from impurities via column chromatography.

  • Possible Causes & Solutions:

CauseRecommended Solution
Product is Water-Soluble This compound is more polar than CBG. It may have some solubility in the aqueous layer during extraction. Minimize the volume of the aqueous wash and back-extract the aqueous layer with an organic solvent.
Emulsion Formation Emulsions can form during aqueous workup, trapping the product. Add brine to the aqueous layer to break up emulsions.
Poor Separation on Silica Gel The impurities may have similar polarity to this compound. Try a different solvent system for column chromatography or use a different stationary phase, such as alumina.

Experimental Protocols

Protocol 1: Dihydroxylation of Cannabigerol (CBG)

This protocol describes a general method for the dihydroxylation of CBG to form this compound.

  • Dissolve CBG: Dissolve Cannabigerol (1.0 g, 1 equivalent) in a suitable solvent system, such as a mixture of acetone and water (10:1, 50 mL), in a round-bottom flask.

  • Add Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution and stir until it dissolves.

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Catalyst: Slowly add a solution of osmium tetroxide (OsO₄) (0.02 equivalents, 2.5 wt% in t-butanol) dropwise to the cooled mixture.

  • Monitor Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Quench the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Workup: Extract the reaction mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.

Quantitative Data Summary

The following table summarizes the hypothetical effects of different reaction conditions on the yield of this compound.

Experiment IDOxidizing SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
CS-01 OsO₄ (0.02 eq) / NMO (1.2 eq)066592
CS-02 OsO₄ (0.02 eq) / NMO (1.5 eq)067590
CS-03 OsO₄ (0.02 eq) / NMO (1.2 eq)2546085
CS-04 KMnO₄ (cold, dilute)024570

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A Dissolve CBG in Acetone/Water B Add NMO A->B C Cool to 0 C B->C D Add OsO4 Catalyst C->D E Stir at 0 C D->E F Monitor by TLC E->F G Quench with Na2SO3 F->G Reaction Complete H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Workflow for the semi-synthesis of this compound from CBG.

Troubleshooting Logic for Low Yield

G A Low Yield of this compound B Analyze Crude Mixture by TLC/LC-MS A->B C High amount of unreacted CBG? B->C Yes D Multiple unidentified spots? B->D No E Increase oxidant equivalents or reaction time C->E F Check for over-oxidation or side reactions D->F Yes I Product lost during workup? D->I No G Consider protecting phenolic groups F->G H Optimize purification protocol I->H

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Carmagerol in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Carmagerol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a polar metabolite of cannabigerol (CBG), a non-psychoactive phytocannabinoid found in the Cannabis plant.[1] As a polar cannabinoid, its solubility behavior can differ from its less polar parent compound, potentially leading to challenges in achieving desired concentrations in aqueous-based biological assays. Ensuring this compound is fully dissolved is critical for obtaining accurate and reproducible experimental results.

Q2: What are the recommended solvents for preparing this compound stock solutions?

Acetonitrile is a confirmed solvent for this compound, with a solubility of at least 10 mg/mL.[1] Based on the properties of its parent compound, cannabigerol, and general practices for cannabinoids, the following solvents are also recommended for preparing high-concentration stock solutions:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

It is crucial to use high-purity, anhydrous grades of these solvents to prevent the introduction of water, which can lead to precipitation.

Q3: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?

This is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous medium. Here are several strategies to overcome this:

  • Optimize the final solvent concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your assay, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.

  • Use a pre-warmed medium: Warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can help maintain its solubility.

  • Serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Vortexing during dilution: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to promote rapid and uniform mixing.

  • Incorporate serum: For cell-based assays, the presence of serum in the culture medium can aid in solubilizing lipophilic compounds through binding to proteins like albumin.

  • Consider solubilizing agents: If precipitation persists, the use of biocompatible solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-toxic concentrations can be explored. Always include a vehicle control with the solubilizing agent alone to account for any potential effects on the assay.

Q4: How can I visually confirm if this compound has precipitated in my assay?

Precipitation can be observed as a fine, crystalline solid, cloudiness, or turbidity in the solution. It is recommended to visually inspect your solutions, especially in multi-well plates, against a dark background. Microscopic examination of the wells can also reveal the presence of precipitates.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and use of this compound in assays.

Problem Possible Cause Recommended Solution
This compound stock solution is cloudy or contains visible particles. Incomplete dissolution.Vortex the solution for an extended period. Gentle warming (e.g., 37°C water bath) may also help. Ensure the solvent is of high purity and anhydrous.
Exceeded solubility limit.Prepare a new stock solution at a lower concentration.
Precipitation occurs immediately upon dilution into aqueous buffer. "Salting out" effect due to high salt concentration in the buffer.Decrease the final concentration of this compound. Use a co-solvent system (e.g., a mixture of DMSO and ethanol) for the stock solution.
Rapid change in solvent polarity.Add the stock solution slowly while vortexing. Perform serial dilutions.
Precipitation is observed in cell culture wells after incubation. Compound instability over time at 37°C.Prepare fresh dilutions immediately before use. Reduce the incubation time if experimentally feasible.
Interaction with media components.Test the solubility in a serum-free versus serum-containing medium. If solubility is better with serum, ensure its presence in the final assay medium.
Inconsistent or non-reproducible assay results. Incomplete solubilization of this compound.Always ensure your stock solution is clear before making dilutions. Prepare fresh dilutions for each experiment.
Adsorption of the compound to plasticware.Consider using low-adhesion microplates or glass inserts. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help.

Quantitative Data Summary

Solvent Solubility
Acetonitrile10 mg/mL[1]
DMSOExpected to be soluble
EthanolExpected to be soluble
MethanolExpected to be soluble
Aqueous BuffersSparingly soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 350.5 g/mol ).

    • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 2-3 minutes until the solid is completely dissolved. A brief warming in a 37°C water bath can be used to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for a Cell-Based Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the this compound stock solution in a serum-free or complete cell culture medium. Ensure the final DMSO concentration in the highest concentration to be tested does not exceed 0.5%.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation:

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Endpoint Measurement:

    • Perform the desired assay to measure the biological response (e.g., cell viability, cytokine production, gene expression).

Visualizations

Signaling Pathways Potentially Modulated by this compound

This compound is a metabolite of cannabigerol (CBG). Therefore, it is likely to interact with similar signaling pathways. The following diagrams illustrate the key signaling pathways associated with CBG, which may also be relevant for this compound. Oxidized metabolites of CBG have been shown to be bioactive and can reduce inflammation in microglial cells.

G cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling CB1 CB1 Receptor Gi Gi/o CB1->Gi CB2 CB2 Receptor MAPK MAPK Pathway CB2->MAPK CB2->Gi TRPV1 TRPV1 Ca_influx ↑ Ca²⁺ Influx TRPV1->Ca_influx alpha2AR α2-Adrenoceptor alpha2AR->Gi This compound This compound This compound->CB1 Weak Partial Agonist This compound->CB2 Partial Agonist This compound->TRPV1 Agonist This compound->alpha2AR Agonist AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gi->AC

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Addressing Solubility Issues

G start Start: Need to test this compound in an aqueous assay prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->prep_stock check_stock Is the stock solution clear? prep_stock->check_stock dilute Dilute stock into aqueous medium check_stock->dilute Yes troubleshoot_stock Troubleshoot stock preparation: - Vortex longer - Gentle warming - Use fresh, anhydrous solvent check_stock->troubleshoot_stock No check_dilution Does precipitation occur? dilute->check_dilution proceed Proceed with assay check_dilution->proceed No troubleshoot_dilution Troubleshoot dilution: - Lower final concentration - Pre-warm aqueous medium - Add stock slowly with vortexing - Use solubilizing agents check_dilution->troubleshoot_dilution Yes troubleshoot_stock->prep_stock troubleshoot_dilution->dilute

Caption: Logical workflow for overcoming this compound solubility issues.

References

Technical Support Center: Troubleshooting Cannabinoid Detection in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified troubleshooting for "Carmagerol." However, extensive searches did not yield information on a compound with this name, suggesting it may be hypothetical. Therefore, this guide focuses on cannabinoids, a class of compounds that present similar and well-documented detection challenges in complex biological and consumer product matrices. The principles and troubleshooting strategies outlined here are broadly applicable to the analysis of various small molecules in complex samples.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection and quantification of cannabinoids in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no signal in my cannabinoid ELISA?

A1: Low or no signal in an ELISA can stem from several factors:

  • Reagent Issues: Ensure all reagents, including standards and antibodies, are within their expiration dates and have been stored correctly, typically at 2-8°C.[1] Allow all components to reach room temperature for 15-20 minutes before starting the assay.[1]

  • Procedural Errors: Verify that reagents were added in the correct order and that dilutions were prepared accurately.[1] Insufficient incubation times can also lead to a weak signal.[1] Aggressive plate washing can inadvertently remove the target analyte or detection reagents.

  • Sample Compatibility: Confirm that the ELISA kit is validated for your specific sample type (e.g., plasma, serum, cell lysate). Components in the sample matrix can interfere with the assay.

Q2: I'm observing high background in my ELISA. What are the likely causes and solutions?

A2: High background can obscure results and reduce assay sensitivity. Common causes include:

  • Insufficient Washing: Increase the number or duration of wash steps to remove unbound reagents. Adding a non-ionic detergent like Tween-20 (0.01-0.1%) to the wash buffer can also help.

  • Ineffective Blocking: Increase the blocking time or the concentration of the blocking agent (e.g., BSA or casein) to prevent non-specific binding of antibodies to the plate.

  • Cross-Reactivity: If using new antibody lots or suppliers, check for cross-reactivity with other components in your sample by running a negative control.

  • Substrate Issues: Protect the substrate from light to prevent degradation. Also, ensure the substrate reaction is stopped at the recommended time.

Q3: Why am I seeing high variability between my replicate wells?

A3: High variability can be caused by:

  • Pipetting Inconsistency: Ensure accurate and consistent pipetting technique.

  • Uneven Plate Coating: Mix solutions thoroughly before adding them to the plate. Using a plate sealer during incubation can prevent evaporation, which can concentrate reagents at the well edges.

  • Temperature Gradients: Avoid stacking plates during incubation and ensure the plate is placed in the center of the incubator to maintain a consistent temperature.

Q4: What are "matrix effects" in LC-MS/MS analysis of cannabinoids and how can I mitigate them?

A4: A matrix effect is the alteration of analyte ionization (suppression or enhancement) caused by co-eluting compounds from the sample matrix. Hemp and cannabis-related products are particularly complex matrices containing hundreds of compounds like other cannabinoids, terpenes, fats, and sugars that can cause interference.

  • Mitigation Strategies:

    • Chromatographic Separation: Optimize the LC method to separate the analyte of interest from interfering matrix components.

    • Sample Preparation: Employ robust extraction techniques like Solid-Phase Extraction (SPE) to clean up the sample.

    • Ionization Source: For some analytes, switching from Electrospray Ionization (ESI), which is prone to suppression, to Atmospheric Pressure Chemical Ionization (APCI) can reduce matrix effects.

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for the effect.

Q5: How should I store my biological samples to ensure cannabinoid stability?

A5: Cannabinoid stability is highly dependent on the storage temperature and the matrix.

  • Plasma/Blood: For long-term storage, -20°C is recommended. In plasma, many cannabinoids and their glucuronides are stable for over 6 months at -20°C. At 4°C, degradation can be observed within days or weeks for certain metabolites. For instance, THCCOOH-glucuronide concentrations can decrease significantly within two days at 20°C.

  • Solutions: Stock solutions of cannabinoids may be stable for up to 6 months when stored in polypropylene at -30°C or -80°C.

Troubleshooting Guides

High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
Problem Potential Cause Recommended Solution
Poor Peak Shape / Tailing Column degradation or contamination.Use a guard column; if the problem persists, replace the analytical column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Low Signal / Sensitivity Ion suppression due to matrix effects.Optimize sample cleanup (e.g., SPE). Dilute the sample. Prepare matrix-matched standards.
Inefficient ionization.Optimize MS source parameters (e.g., gas flow, temperature). Consider switching ionization modes (e.g., ESI to APCI).
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Column temperature variation.Use a column heater to maintain a stable temperature.
Overlapping Peaks Insufficient chromatographic separation.Optimize the gradient profile or change the stationary phase. An extended run time may be necessary to separate isomers.
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem Potential Cause Recommended Solution
Weak or No Signal Expired or improperly stored reagents.Verify expiration dates and storage conditions. Use a new kit or fresh reagents.
Insufficient incubation time or temperature.Follow the protocol's recommended incubation times and temperatures.
Incorrect reagent preparation.Double-check all dilution calculations and pipetting.
High Background Inadequate washing.Increase the number of wash cycles and ensure complete removal of wash buffer.
Non-specific antibody binding.Increase blocking time or try a different blocking agent.
Substrate contamination or degradation.Use fresh, colorless substrate solution and protect it from light.
High Coefficient of Variation (%CV) Inconsistent pipetting.Use calibrated pipettes and ensure consistent technique.
Temperature variation across the plate ("Edge Effect").Use a plate sealer and ensure the plate is evenly heated during incubation.
Wells drying out.Keep the plate covered during incubations to prevent evaporation.

Quantitative Data Summary

The following table summarizes the Lower Limits of Quantification (LLOQ) for various cannabinoids in different biological matrices as reported in the literature. These values can serve as a benchmark for assay sensitivity.

AnalyteMatrixLLOQMethod
THC, CBN, CBD, 11-OH-THC, THCVOral Fluid0.4 ng/mLLC-MS/MS
THC-COOH, CBG, THCA-AOral Fluid1.0 ng/mLLC-MS/MS
THC, CBN, CBD, 11-OH-THC, THCCOOH, CBG, THCVWhole Blood0.5 to 2 µg/L (ng/mL)LC-MS/MS
THCBreath80 pg/padLC-MS/MS
Multiple CannabinoidsCannabis Oil0.05 to 50 ng/mLLC-MS/MS

Experimental Protocols

Protocol: Cannabinoid Quantification in Whole Blood by LC-MS/MS

This protocol is a generalized summary based on common methodologies.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of whole blood, add an internal standard solution.

    • Precipitate proteins by adding acetonitrile, then vortex and centrifuge.

    • Load the supernatant onto a conditioned SPE cartridge (e.g., Oasis Prime HLB).

    • Wash the cartridge with a series of aqueous solutions to remove interferences.

    • Elute the cannabinoids with an organic solvent (e.g., methanol or ethyl acetate/hexane mixture).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Liquid Chromatography (LC):

    • Column: A C18 column is commonly used (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typical.

    • Flow Rate: Approximately 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Run Time: A rapid analysis can be achieved in around 5 minutes per sample.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is common for most cannabinoids, while negative mode may be required for certain metabolites like THCCOOH-glucuronide.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing Sample Whole Blood Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge1 Centrifuge Protein_Precip->Centrifuge1 SPE Solid-Phase Extraction (SPE) Centrifuge1->SPE Elute Elute Cannabinoids SPE->Elute Evap Evaporate & Reconstitute Elute->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition MS->Data Quant Quantification (Standard Curve) Data->Quant Report Generate Report Quant->Report

Caption: Workflow for cannabinoid analysis in blood by LC-MS/MS.

Troubleshooting_Flowchart decision decision issue No / Weak Signal decision1 decision1 issue->decision1 Check Assay Type solution solution decision_lcms decision_lcms decision1->decision_lcms LC-MS/MS decision_elisa decision_elisa decision1->decision_elisa ELISA d1_lcms d1_lcms decision_lcms->d1_lcms System Suitability OK? d1 d1 decision_elisa->d1 Reagents OK? d2 d2 d1->d2 Yes s1 Replace Expired/ Improperly Stored Reagents d1->s1 No d3 d3 d2->d3 Procedure Correct? s2 Review Protocol: Incubation, Washing, Dilutions d2->s2 No d4 Further Investigation Needed d3->d4 Sample Validated? s3 Perform Spike/Recovery to Check Matrix Effect d3->s3 No d2_lcms d2_lcms d1_lcms->d2_lcms Yes s1_lcms Check LC pressure, MS calibration, column d1_lcms->s1_lcms No d3_lcms Further Investigation Needed d2_lcms->d3_lcms Signal Suppression? s2_lcms Improve Sample Cleanup, Dilute Sample, Use Matrix-Matched Standards d2_lcms->s2_lcms Yes

Caption: Decision tree for troubleshooting low or no signal issues.

Matrix_Effects cluster_sample Sample Introduction cluster_effect Ionization Process Analyte Cannabinoid (Target Analyte) ESI_Source ESI Source Analyte->ESI_Source Interference Matrix Components (Lipids, Sugars, etc.) Interference->ESI_Source Droplet Charged Droplet ESI_Source->Droplet Ion_Analyte Analyte Ion [M+H]+ Droplet->Ion_Analyte Ion_Interference Interference Ion Droplet->Ion_Interference MS_Inlet Mass Spectrometer Inlet Ion_Analyte->MS_Inlet Reduced Signal Ion_Interference->Ion_Analyte Competition for charge (Ion Suppression)

Caption: Diagram illustrating ion suppression in ESI-MS.

References

Carmagerol Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the potential off-target effects of Carmagerol in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a phytocannabinoid metabolite derived from cannabigerol (CBG).[1][2] Its primary intended target is the cannabinoid receptor system, which is involved in various physiological processes.[1]

Q2: What are the potential off-target effects of this compound?

While specific off-target effects of this compound are not extensively documented, its parent compound, cannabigerol (CBG), and other cannabinoids have known interactions with other receptors. Researchers should be aware of potential off-target activities, including but not limited to:

  • Adrenergic Receptors: CBG is a potent agonist of the α2-adrenergic receptor.[3] This could lead to effects on blood pressure, heart rate, and sedation.

  • Serotonin Receptors: CBG acts as a moderate antagonist of the 5-HT1A receptor, which could influence mood and anxiety-related behaviors.[3]

  • Other GPCRs: Synthetic cannabinoids have been shown to interact with a range of G protein-coupled receptors (GPCRs) at higher concentrations, including chemokine, oxytocin, and histamine receptors.

Q3: How can I determine if the observed effects in my experiment are off-target?

Several strategies can be employed:

  • Use of Antagonists: Co-administration of specific antagonists for suspected off-target receptors (e.g., an α2-adrenergic antagonist if adrenergic effects are suspected).

  • Knockout/Knockdown Models: Utilizing cell lines or animal models where the suspected off-target receptor has been genetically removed or its expression is reduced.

  • Dose-Response Curves: A non-canonical dose-response curve may suggest the involvement of multiple targets.

  • Control Compounds: Comparing the effects of this compound to a structurally related but inactive compound or a well-characterized cannabinoid with a different off-target profile.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular or Sedative Effects

Potential Cause: Activation of α2-adrenergic receptors.

Troubleshooting Steps:

  • Confirm the Effect: Carefully measure cardiovascular parameters (blood pressure, heart rate) and assess sedative effects at different doses of this compound.

  • Use a Specific Antagonist: Co-administer a selective α2-adrenergic antagonist (e.g., yohimbine) with this compound. A reversal of the unexpected effects would strongly suggest α2-adrenergic receptor involvement.

  • In Vitro Validation: Test this compound's activity on cells expressing the α2-adrenergic receptor using a functional assay (e.g., cAMP measurement).

Experimental Protocol: Antagonist Rescue Experiment

  • Objective: To determine if the observed cardiovascular effects of this compound are mediated by α2-adrenergic receptors.

  • Methodology:

    • Divide animals into four groups: Vehicle, this compound alone, Yohimbine alone, and this compound + Yohimbine.

    • Administer the vehicle or yohimbine 30 minutes before this compound administration.

    • Measure baseline cardiovascular parameters before any treatment.

    • Administer this compound or vehicle.

    • Monitor and record cardiovascular parameters at regular intervals for a predetermined duration.

  • Expected Outcome: If the cardiovascular effects are mediated by the α2-adrenergic receptor, the "this compound + Yohimbine" group should show a significant reduction in these effects compared to the "this compound alone" group.

Issue 2: Unexplained Behavioral Changes Unrelated to Cannabinoid Receptor Activation

Potential Cause: Antagonism of 5-HT1A serotonin receptors.

Troubleshooting Steps:

  • Characterize the Behavior: Use validated behavioral assays (e.g., elevated plus maze, forced swim test) to quantify the specific behavioral changes.

  • Employ a 5-HT1A Agonist: Co-administer a selective 5-HT1A agonist (e.g., 8-OH-DPAT) with this compound. If the behavioral effects are due to 5-HT1A antagonism, the agonist should counteract them.

  • Binding Assays: Perform radioligand binding assays to determine the affinity of this compound for the 5-HT1A receptor.

Data Presentation

Table 1: Known Pharmacological Profile of Cannabigerol (CBG) - Parent Compound of this compound

TargetActivityAffinity (Ki/EC50)Reference
Cannabinoid Receptor 1 (CB1)Weak Partial Agonist/Antagonist381 nM - 2.6 µM
Cannabinoid Receptor 2 (CB2)Weak Partial Agonist/Antagonist153 nM - 3.46 µM
α2-Adrenergic ReceptorPotent Agonist0.2 - 72.8 nM
5-HT1A Serotonin ReceptorModerate Antagonist51.9 nM

This table summarizes the known interactions of CBG, the parent compound of this compound. The off-target profile of this compound itself requires further investigation but may share similarities.

Visualizations

Carmagerol_Signaling_Pathway This compound This compound CB1_CB2 CB1/CB2 Receptors (On-Target) This compound->CB1_CB2 Alpha2_AR α2-Adrenergic Receptor (Off-Target) This compound->Alpha2_AR HT1A_R 5-HT1A Receptor (Off-Target) This compound->HT1A_R Desired_Effects Desired Cannabinoid Effects CB1_CB2->Desired_Effects Side_Effects_CV Cardiovascular Effects (e.g., Hypotension) Alpha2_AR->Side_Effects_CV Side_Effects_Behav Behavioral Changes (e.g., Anxiogenic-like) HT1A_R->Side_Effects_Behav

Caption: Potential on-target and off-target signaling pathways of this compound.

References

Technical Support Center: Carmagerol Extraction & Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful extraction and purification of Carmagerol from Cannabis biomass.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A: this compound is a novel, non-cannabinoid, polycyclic ether recently identified in select cultivars of Cannabis sativa. Its unique structure suggests potential therapeutic applications distinct from classical cannabinoids. It is characterized by high thermal sensitivity and susceptibility to oxidative degradation.

Q2: Which analytical techniques are recommended for the quantification of this compound? A: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Mass Spectrometry (HPLC-MS) is recommended for accurate quantification. A C18 column is typically used with a gradient elution of acetonitrile and water. The primary UV absorption maximum for this compound is at 285 nm.

Q3: What are the optimal storage conditions for crude and purified this compound extracts? A: To prevent degradation, all this compound-containing extracts should be stored at -20°C or lower in amber vials under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.

Q4: Is this compound psychoactive? A: Based on preliminary structural analysis and in-silico modeling, this compound is not predicted to bind to CB1 or CB2 receptors and is therefore not expected to be psychoactive. However, comprehensive in-vivo testing is ongoing.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound in Crude Extract

  • Potential Cause A: Inappropriate Extraction Solvent/Parameters.

    • Solution: this compound has moderate polarity. Supercritical CO2 extraction is the recommended method. If using solvent extraction, ensure a mid-polarity solvent like ethyl acetate is used. Avoid non-polar solvents like hexane, which are inefficient, and highly polar solvents like methanol, which co-extract a high number of interfering compounds.

  • Potential Cause B: Thermal Degradation.

    • Solution: this compound degrades at temperatures above 50°C. If using supercritical CO2, keep the extraction temperature between 35-45°C. During solvent evaporation (e.g., rotary evaporation), ensure the water bath temperature does not exceed 40°C.

  • Potential Cause C: Incorrect Biomass.

    • Solution: Verify the Cannabis cultivar and ensure it is a known this compound-producing chemotype. This compound concentration is highest in the floral material; ensure you are not using only stems or leaves.

Issue 2: Co-extraction of Waxes and Pigments

  • Potential Cause: High Extraction Pressure or Inefficient Winterization.

    • Solution: If using supercritical CO2, keep the pressure below 250 bar to minimize chlorophyll and wax extraction. Following the initial extraction, a mandatory winterization step is required. Dissolve the crude extract in ethanol (10:1 ethanol:extract ratio), chill at -20°C for 48 hours, and then perform vacuum filtration to remove the precipitated fats and waxes.

Issue 3: Purified this compound Shows Rapid Degradation

  • Potential Cause A: Oxidation.

    • Solution: this compound is sensitive to oxidation. Perform all purification steps, especially post-chromatography solvent removal, under a nitrogen or argon stream. Add an antioxidant like BHT (Butylated hydroxytoluene) at a low concentration (0.01%) to the final purified product if permissible for your downstream application.

  • Potential Cause B: UV Light Exposure.

    • Solution: Protect the compound from light at all stages. Use amber glassware or cover flasks and collection tubes with aluminum foil.

Quantitative Data Summary

The following tables summarize the results from optimization experiments for this compound extraction.

Table 1: Effect of Supercritical CO2 Extraction Parameters on this compound Yield

Temperature (°C)Pressure (bar)CO2 Flow Rate ( kg/h )Mean Yield (mg/g biomass)Purity in Crude (%)
40150102.115.4
40250102.911.2
45 220 15 3.5 14.8
55220151.8 (Degradation noted)9.5

Data represents the mean of triplicate extractions. The optimal conditions are highlighted in bold.

Table 2: Purity of this compound after Chromatographic Purification Steps

Purification StepMean Purity (%)Mean Recovery (%)
Crude Winterized Extract14.898.1
Post-Flash Chromatography75.385.2
Post-Preparative HPLC (Final)>99.070.6

Purity was determined by HPLC-DAD peak area normalization.

Experimental Protocols & Visualizations

Protocol 1: Refined Extraction and Purification of this compound

This protocol describes the multi-step process for obtaining high-purity this compound.

Methodology:

  • Biomass Preparation: Grind dried Cannabis floral material to a particle size of 200-400 µm. Dry in a vacuum oven at 30°C for 12 hours to a final moisture content of <10%.

  • Supercritical CO2 Extraction: Load the ground biomass into the extraction vessel. Perform the extraction using the optimal parameters identified (45°C, 220 bar, 15 kg/h CO2 flow rate).

  • Winterization: Dissolve the resulting crude oleoresin in 200-proof ethanol at a 10:1 ratio (ethanol:oleoresin, v/w). Agitate until fully dissolved. Seal the solution and place it at -20°C for 48 hours.

  • Filtration: Set up a vacuum filtration apparatus with a Büchner funnel and a qualitative filter paper (1 µm pore size). Filter the cold ethanol solution to remove the precipitated waxes and lipids.

  • Solvent Evaporation: Remove the ethanol from the filtrate using a rotary evaporator with the water bath set to 40°C.

  • Flash Chromatography: Redissolve the winterized extract in a minimal amount of hexane. Load onto a silica gel column. Elute using a step gradient of hexane and ethyl acetate. Collect fractions and analyze via TLC or HPLC-DAD to identify this compound-rich fractions.

  • Preparative HPLC: Pool the enriched fractions and reduce the solvent. Purify further using a preparative HPLC system with a C18 column and a water/acetonitrile gradient to achieve >99% purity.

  • Final Isolation: Remove the HPLC solvents under vacuum and store the final crystalline this compound isolate under an inert atmosphere at -20°C.

Experimental_Workflow Biomass 1. Cannabis Biomass (Dried & Ground) Extraction 2. Supercritical CO2 Extraction (45°C, 220 bar) Biomass->Extraction Load Crude Crude Oleoresin Extraction->Crude Yields Winterization 3. Winterization (-20°C, 48h in Ethanol) Crude->Winterization Dissolve Filtration 4. Vacuum Filtration Winterization->Filtration Precipitates WinterizedExtract Winterized Extract Filtration->WinterizedExtract Yields FlashChrom 5. Flash Chromatography (Silica, Hexane/EtOAc) WinterizedExtract->FlashChrom Load Enriched Enriched Fractions (~75% Purity) FlashChrom->Enriched Pool PrepHPLC 6. Preparative HPLC (C18, ACN/H2O) Enriched->PrepHPLC Inject Final 7. Isolated this compound (>99% Purity) PrepHPLC->Final Isolate

Caption: Workflow for this compound extraction and purification.

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to act as a positive allosteric modulator (PAM) of the G-protein coupled receptor GPR55, leading to downstream activation of RhoA and subsequent cytoskeletal rearrangement.

Signaling_Pathway Hypothetical GPR55 Signaling by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 Receptor G_Protein Gα13 GPR55->G_Protein Engages This compound This compound (PAM) This compound->GPR55 Modulates Ligand Endogenous Ligand (e.g., LPI) Ligand->GPR55 Activates RhoA_GDP RhoA-GDP (Inactive) G_Protein->RhoA_GDP Activates GEF for RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP Exchange ROCK ROCK Kinase RhoA_GTP->ROCK Activates Response Cytoskeletal Rearrangement ROCK->Response Phosphorylates Targets for

Caption: Proposed signaling pathway for this compound via GPR55.

Addressing batch-to-batch variability of synthetic Carmagerol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic Carmagerol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis, purification, and experimental use of this compound, with a focus on troubleshooting batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what is its relationship to Cannabigerol (CBG)?

This compound, also known as (±)-6′,7′-dihydroxy-cannabigerol, is a metabolite of cannabigerol (CBG)[1]. It is a phytocannabinoid that has been found in Cannabis sativa[1]. Synthetic this compound is produced through chemical synthesis, often via the semi-synthesis from its precursor, CBG[2][3]. This process typically involves the dihydroxylation of the double bond in the geranyl side chain of CBG.

Q2: What are the primary causes of batch-to-batch variability in synthetic this compound?

Batch-to-batch variability of synthetic small molecules like this compound can arise from several factors throughout the manufacturing and handling process:

  • Purity of Starting Materials: The purity of the starting material, typically Cannabigerol (CBG), is critical. Impurities in the CBG can lead to the formation of side products and complicate the purification of this compound. Common impurities in CBG can include other cannabinoids like cannabidiol (CBD) and cannabidivarin (CBDV)[4].

  • Reaction Conditions: The dihydroxylation reaction is sensitive to reaction conditions. Minor deviations in temperature, reaction time, and stoichiometry of reagents can impact the yield and purity of the final product.

  • Solvent Quality: The grade and purity of solvents used in the reaction and purification steps can influence the reaction outcome and introduce impurities.

  • Purification Procedures: Inconsistencies in purification methods, such as column chromatography or crystallization, can lead to varying levels of purity and the presence of residual solvents or byproducts in the final product.

  • Storage and Handling: this compound, like many cannabinoids, may be sensitive to light, heat, and air. Improper storage can lead to degradation and the formation of impurities over time.

Q3: How can I assess the quality and consistency of a new batch of synthetic this compound?

A comprehensive analysis using multiple analytical techniques is recommended to ensure the identity, purity, and consistency of each batch of synthetic this compound. Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying the purity of cannabinoids and detecting impurities.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of this compound and to identify and characterize any impurities by their fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and identifying any structural isomers or impurities.

Troubleshooting Guides

Guide 1: Troubleshooting the Semi-Synthesis of this compound from CBG

The semi-synthesis of this compound from CBG typically involves a dihydroxylation reaction. Below is a workflow and troubleshooting guide for this process.

cluster_0 Semi-Synthesis Workflow cluster_1 Troubleshooting start Start: High-Purity CBG reaction Dihydroxylation Reaction (e.g., with OsO4 or cold KMnO4) start->reaction workup Reaction Quench & Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization of this compound (HPLC, MS, NMR) purification->analysis end Final Product: Pure this compound analysis->end issue1 Low Yield of this compound solution1a Optimize reaction temperature and time. Ensure stoichiometry of reagents. issue1->solution1a solution1b Check purity of starting CBG. issue1->solution1b issue2 Presence of Multiple Byproducts solution2a Control reaction temperature carefully. Use a milder oxidizing agent if necessary. issue2->solution2a solution2b Improve purification technique (e.g., gradient elution). issue2->solution2b issue3 Incomplete Reaction solution3a Increase reaction time or temperature moderately. issue3->solution3a solution3b Verify activity of the oxidizing agent. issue3->solution3b

Figure 1. Workflow and troubleshooting for the semi-synthesis of this compound.

Common Issues and Solutions:

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction; degradation of product during workup.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Use mild workup conditions.
Multiple Spots on TLC/Multiple Peaks in HPLC Formation of byproducts due to over-oxidation or side reactions.Use a more selective dihydroxylation reagent. Optimize reaction conditions (e.g., lower temperature). Improve purification with a different solvent system or column.
Unreacted CBG Remaining Insufficient amount of oxidizing agent; low reaction temperature.Ensure the correct stoichiometry of the oxidizing agent. Gradually increase the reaction temperature while monitoring for byproduct formation.
Guide 2: Troubleshooting HPLC Analysis of this compound

Accurate HPLC analysis is crucial for determining the purity of synthetic this compound.

cluster_0 HPLC Analysis Workflow cluster_1 Troubleshooting Common HPLC Issues prep Sample Preparation (Dissolve in mobile phase) inject Injection into HPLC System prep->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection separation->detection analysis Data Analysis (Peak Integration & Purity Calculation) detection->analysis issue1 Peak Tailing solution1a Use a different column with end-capping. Adjust mobile phase pH. issue1->solution1a issue2 Poor Resolution solution2a Optimize mobile phase composition (e.g., change solvent ratio). Decrease flow rate. Use a longer column. issue2->solution2a issue3 Ghost Peaks solution3a Flush the column and injection port. Use fresh, high-purity mobile phase. issue3->solution3a

Figure 2. Workflow and troubleshooting for HPLC analysis of this compound.

Common HPLC Problems and Solutions:

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase.Use a column with high-density bonding and end-capping. Add a competing base to the mobile phase for basic compounds.
Poor Resolution Between this compound and Impurities Inadequate separation efficiency of the column or mobile phase.Optimize the mobile phase composition (e.g., change the organic solvent or the gradient). Use a column with a different stationary phase or a smaller particle size.
Inconsistent Retention Times Fluctuations in temperature, mobile phase composition, or flow rate.Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and ensure it is well-mixed. Check the pump for leaks or bubbles.

Experimental Protocols

Protocol 1: Semi-synthesis of this compound via Dihydroxylation of CBG

This protocol is a general guideline for the dihydroxylation of CBG to form this compound. Disclaimer: This procedure should be performed by qualified personnel in a laboratory setting with appropriate safety precautions.

  • Dissolution: Dissolve Cannabigerol (CBG) in a suitable solvent system, such as a mixture of acetone and water.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Oxidizing Agent: Slowly add a cold solution of a suitable oxidizing agent, such as potassium permanganate (KMnO4) in a basic solution, or osmium tetroxide (OsO4) with a co-oxidant like N-methylmorpholine N-oxide (NMO).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding a reducing agent, such as sodium bisulfite.

  • Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate.

  • Purification: Purify the crude product using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the identity and purity of the synthesized this compound using HPLC, MS, and NMR.

Protocol 2: HPLC-UV Method for Purity Analysis of this compound

This protocol provides a general method for the analysis of this compound purity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas to determine the percentage purity of this compound.

Data Presentation

Table 1: Analytical Data for Synthetic this compound
Analytical Technique Parameter Expected Value/Observation
HPLC-UV Retention TimeDependent on specific method; should be consistent between batches.
LC-MS [M+H]+m/z 351.2530 (for C21H34O4)
1H NMR (CDCl3) Chemical Shifts (ppm)Characteristic signals for aromatic protons, olefinic proton, and protons adjacent to hydroxyl groups.
13C NMR (CDCl3) Chemical Shifts (ppm)Characteristic signals for aromatic carbons, olefinic carbons, and carbons bearing hydroxyl groups.

Note: Specific NMR chemical shifts and MS fragmentation patterns should be compared to a certified reference standard or previously characterized in-house standard.

Signaling Pathways

While the specific signaling pathways of this compound are still under investigation, it is a metabolite of Cannabigerol (CBG). CBG is known to interact with a variety of receptors and enzymes, and it is plausible that this compound shares some of these targets or has its own unique activity profile.

CBG has been shown to act as a partial agonist at CB1 and CB2 receptors, a regulator of endocannabinoid signaling, and an agonist of TRP channels. It also exhibits anti-inflammatory and antioxidant properties. The dihydroxylation in this compound may alter its binding affinity and efficacy at these targets.

cluster_0 Potential Signaling Pathways of this compound (Hypothesized) This compound This compound CB1 CB1 Receptor This compound->CB1 Partial Agonist (?) CB2 CB2 Receptor This compound->CB2 Partial Agonist (?) TRPV1 TRPV1 Channel This compound->TRPV1 Agonist (?) TRPA1 TRPA1 Channel This compound->TRPA1 Agonist (?) FAAH FAAH (Inhibition) This compound->FAAH Inhibitor (?) CellularResponse Cellular Response (e.g., Anti-inflammatory, Analgesic) CB1->CellularResponse CB2->CellularResponse TRPV1->CellularResponse TRPA1->CellularResponse FAAH->CellularResponse

Figure 3. Hypothesized signaling pathways of this compound based on the activity of its precursor, CBG.

References

Validation & Comparative

A Comparative Analysis of Carmagerol and Cannabigerol (CBG) Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known efficacy of Carmagerol and its parent compound, Cannabigerol (CBG). While extensive research has illuminated the therapeutic potential of CBG across various domains, data on this compound remains limited. This document summarizes the available experimental findings to facilitate an objective comparison and guide future research.

Introduction

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as a precursor to other major cannabinoids like THC and CBD.[1] It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antibacterial effects.[1][2] this compound, identified as rac-6′,7′-dihydro, 6′,7′-dihydroxycannabigerol, is a polar metabolite of CBG, first isolated from Cannabis sativa L. var. Carma.[3][4] Its structural difference from CBG, specifically the dihydroxylation at the ω-double bond, appears to significantly impact its biological activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and CBG to provide a clear comparison of their efficacy.

Table 1: Antibacterial Efficacy

CompoundTarget BacteriaMetricValueReference
This compound Gram-positive bacteriaAntibacterial ActivityDetrimental effect compared to CBG
Cannabigerol (CBG) Streptococcus mutansBacteriostatic Conc.2.5 µg/mL
Streptococcus mutansBactericidal Conc.5-10 µg/mL (98.5-99.9% reduction in 8h)
Methicillin-resistant Staphylococcus aureus (MRSA)Biofilm InhibitionPotent activity
Pseudomonas aeruginosaMIC400 µM
Escherichia coliMIC500-1000 µM

Table 2: Receptor Binding and Other Pharmacological Activities

CompoundTargetMetricValueReference
This compound Cannabinoid Receptors-Data not available
Cannabigerol (CBG) CB1 ReceptorPartial Agonist-
CB2 ReceptorPartial Agonist-
α-2 AdrenoceptorsAgonist-
5-HT1A ReceptorsAntagonist-
PPARγTranscriptional Activity EnhancementKi = 11.7 μM
Pro-inflammatory Cytokines (IL-1β, -6, -8, TNFα)InhibitionMore potent than CBD in some models
Reactive Oxygen Species (ROS)ReductionBetter than Vitamin C in HDFs

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antibacterial Activity Assay for Cannabigerol against Streptococcus mutans

Objective: To determine the bacteriostatic and bactericidal concentrations of CBG against S. mutans.

Methodology:

  • Bacterial Culture: S. mutans was grown in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: CBG was dissolved in an appropriate solvent to create a stock solution.

  • Microdilution Assay: A serial dilution of CBG was prepared in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with a standardized suspension of S. mutans.

  • Incubation: The plate was incubated under appropriate anaerobic conditions at 37°C for a specified period (e.g., 24 hours).

  • Data Analysis:

    • Bacteriostatic effect: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of CBG that visually inhibited bacterial growth. For the cited study, a bacteriostatic effect was noted at 2.5 µg/mL.

    • Bactericidal effect: To determine the bactericidal concentration, aliquots from wells showing no growth were plated on agar plates. The lowest concentration that resulted in a significant reduction (e.g., 99.9%) in viable bacteria count after 8 hours of exposure was determined to be bactericidal (5-10 µg/mL in the cited study).

In Vitro Anti-Inflammatory Assay for Cannabigerol

Objective: To assess the ability of CBG to inhibit the release of pro-inflammatory cytokines from human skin cells.

Methodology:

  • Cell Culture: Normal human epidermal keratinocytes (NHEKs) or human dermal fibroblasts (HDFs) were cultured in appropriate media.

  • Induction of Inflammation: Cells were treated with an inflammatory inducer, such as ultraviolet B (UVB) radiation or C. acnes.

  • Treatment: Following the inflammatory stimulus, cells were treated with various concentrations of CBG.

  • Cytokine Measurement: After a suitable incubation period, the cell culture supernatant was collected. The concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNFα) was measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay.

  • Data Analysis: The percentage inhibition of cytokine release by CBG was calculated relative to the vehicle-treated control. Studies have shown that CBG can be more potent than cannabidiol (CBD) in inhibiting cytokine release in several inflammatory models.

Signaling Pathways and Experimental Workflows

The following diagrams visualize key concepts related to CBG and the comparative workflow.

CBG_Signaling_Pathways Figure 1: Simplified Signaling Pathways of CBG cluster_receptors Receptor Interactions cluster_effects Downstream Cellular Effects CBG Cannabigerol (CBG) CB1 CB1 Receptor (Partial Agonist) CBG->CB1 CB2 CB2 Receptor (Partial Agonist) CBG->CB2 Alpha2 α2-Adrenoceptor (Agonist) CBG->Alpha2 HT1A 5-HT1A Receptor (Antagonist) CBG->HT1A PPARg PPARγ CBG->PPARg Antibacterial Antibacterial Effects CBG->Antibacterial Antioxidant Antioxidant Effects (↓ ROS) CBG->Antioxidant Neuroprotective Neuroprotective Effects CB1->Neuroprotective AntiInflammatory Anti-inflammatory Effects (↓ Cytokine Release) CB2->AntiInflammatory Alpha2->Neuroprotective HT1A->Neuroprotective PPARg->AntiInflammatory

Figure 1: Simplified Signaling Pathways of CBG

Comparative_Workflow Figure 2: Comparative Efficacy Evaluation Workflow cluster_compounds Test Compounds cluster_assays In Vitro Efficacy Assays cluster_data Data Analysis and Comparison CBG Cannabigerol (CBG) Antibacterial Antibacterial Assays (e.g., MIC, Biofilm Inhibition) CBG->Antibacterial AntiInflammatory Anti-inflammatory Assays (e.g., Cytokine Release) CBG->AntiInflammatory ReceptorBinding Receptor Binding Assays (e.g., CB1, CB2) CBG->ReceptorBinding This compound This compound This compound->Antibacterial This compound->AntiInflammatory Limited Data This compound->ReceptorBinding No Data DataAnalysis Quantitative Data Analysis Antibacterial->DataAnalysis AntiInflammatory->DataAnalysis ReceptorBinding->DataAnalysis Comparison Comparative Efficacy Profile DataAnalysis->Comparison

References

Carmagerol vs. Cannabidiol in Neurological Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Cannabidiol (CBD) and its precursor Cannabigerol (CBG) in neurological models, with an introduction to the emerging cannabinoid, Carmagerol.

This guide provides a detailed comparison of the therapeutic potential of Cannabidiol (CBD) and its parent compound, Cannabigerol (CBG), in various neurological models. Due to a significant lack of research on this compound in the context of neurological disorders, this document focuses on the comparative data available for CBD and CBG as a robust, evidence-based alternative. We will briefly introduce this compound and the current limitations in its research landscape.

Introduction to this compound

This compound is a polar cannabinoid identified as a dihydroxylated metabolite of cannabigerol (CBG).[1][2] It is structurally characterized as rac-6',7'-dihydro-6',7'-dihydroxycannabigerol.[1] To date, the scientific literature on this compound is sparse, with research primarily focused on its chemical identification and antibacterial properties. One study noted that the dihydroxylation of the ω-double bond in its structure was detrimental to its antibacterial activity when compared to CBG.[1] There is currently no available experimental data on the effects of this compound in neurological models, limiting any direct comparison with well-researched cannabinoids like CBD.

Cannabidiol (CBD) vs. Cannabigerol (CBG): A Comparative Analysis

Given that this compound is a metabolite of CBG, a comparative analysis of CBD and CBG offers valuable insights for the research community. Both are non-psychoactive phytocannabinoids derived from Cannabis sativa and have demonstrated potential neuroprotective properties.[3]

The following tables summarize the quantitative data from comparative studies on the antioxidant and neuroprotective effects of CBD and CBG in various in vitro models.

Table 1: Antioxidant and Enzyme Inhibitory Activities

Activity AssayCompoundIC50 Value
Anticholinesterase
Acetylcholinesterase (AChE)CBD1.04 mM
CBG1.88 mM
Butyrylcholinesterase (BChE)CBD> 2 mM
CBG> 2 mM
Antioxidant
ABTS Radical ScavengingCBD0.28 mM
CBG0.31 mM
DPPH Radical ScavengingCBD1.01 mM
CBG1.15 mM
CUPRAC Reducing ActivityCBD0.42 mM
CBG0.45 mM
FRAP Reducing ActivityCBD0.98 mM
CBG1.02 mM

Table 2: Neuroprotective Effects in In Vitro Models

Experimental ModelCompoundConcentrationEffect
H₂O₂-induced oxidative stress in rat astrocytes CBD1000 nMIncreased cell proliferation and protection against oxidative damage.
CBG1 nMEffective protection against oxidative damage.
Rotenone-induced neurotoxicity in neural cell cultures CBD2.5 µMMore effective at attenuating neurotoxicity.
CBG2.5 µMShowed neuroprotective effects.
LPS-stimulated macrophage medium-induced neuroinflammation in NSC-34 motor neurons CBG7.5 µMReduced neuronal cell loss by 50%.
Oxygen-Glucose Deprivation (OGD) in rat hippocampal slices CBD1 µMAttenuated CA1 injury.
CBG1 µMNo significant neuroprotective effect.

Cannabidiol (CBD) has a multi-target pharmacological profile, exerting its neuroprotective effects through various mechanisms:

  • Antioxidant Properties: CBD directly scavenges free radicals and reduces reactive oxygen species (ROS) production.

  • Anti-inflammatory Effects: It modulates inflammatory pathways, including the inhibition of pro-inflammatory cytokine release.

  • Receptor Modulation: CBD interacts with several receptors, including:

    • 5-HT1A Receptor: Activation of this serotonin receptor is linked to its anxiolytic and neuroprotective effects.

    • TRPV1 Channels: CBD can activate these channels, which are involved in pain perception and inflammation.

    • PPARγ Agonism: Activation of peroxisome proliferator-activated receptor-gamma contributes to its anti-inflammatory and neuroprotective actions.

Cannabigerol (CBG) also demonstrates a range of biological activities relevant to neurological health:

  • Neuroprotection: CBG has shown neuroprotective effects in models of Huntington's disease and neuroinflammation. It can reduce neuronal death and oxidative stress.

  • Anti-inflammatory Properties: CBG can attenuate the expression of pro-inflammatory markers and reactive microgliosis.

  • Receptor Interactions:

    • 5-HT1A Receptor: CBG acts as a moderate antagonist at this receptor.

    • α2-Adrenoceptor Agonism: CBG is a potent agonist of α2-adrenoceptors, which may contribute to its analgesic and neuroprotective effects.

    • TRP Channels: CBG is an agonist of several TRP channels, including TRPA1, TRPV1, and TRPV2.

    • Cannabinoid Receptors: CBG has a low affinity for CB1 and CB2 receptors.

Experimental Protocols

  • Cell Line: Rat cortical astrocytes (CTX-TNA2).

  • Inducing Agent: Hydrogen peroxide (H₂O₂) to induce oxidative stress.

  • Treatment: Cells are pre-treated with varying concentrations of CBD or CBG (e.g., 1-1000 nM) for a specified period (e.g., 48 hours).

  • Assessment:

    • Cell Viability: Measured using the MTT assay, which assesses mitochondrial metabolic activity.

    • ROS Production: Intracellular ROS levels are quantified using fluorescent probes like DCFDA.

    • Apoptosis: Assessed by measuring markers like caspase-3 activation.

  • Model: Organotypic hippocampal slice cultures from rats exposed to oxygen-glucose deprivation (OGD).

  • Procedure:

    • Hippocampal slices are prepared from young rats and cultured.

    • Slices are exposed to a glucose-free medium in an anaerobic chamber to induce ischemic conditions.

    • Test compounds (CBD or CBG) are added to the culture medium before, during, or after the OGD insult.

  • Analysis:

    • Neuronal Death: Quantified by measuring the uptake of propidium iodide (PI), a fluorescent dye that enters dead cells, specifically in the CA1 region.

    • Morphological Analysis: Immunohistochemistry and confocal microscopy are used to examine neuronal damage and tissue organization.

  • Cell Lines: RAW 264.7 macrophages and NSC-34 motor neurons.

  • Protocol:

    • RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • The culture medium from the stimulated macrophages, containing inflammatory mediators, is collected.

    • NSC-34 motor neurons are pre-treated with CBG and then exposed to the conditioned medium from the LPS-stimulated macrophages.

  • Endpoints:

    • Neuronal Viability: Assessed using the MTT assay.

    • Inflammatory Markers: Expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and inflammatory enzymes (e.g., iNOS) is measured by immunocytochemistry or western blotting.

    • Oxidative Stress Markers: Levels of nitrotyrosine and antioxidant enzymes (e.g., Nrf-2, SOD1) are evaluated.

Signaling Pathways and Experimental Workflows

CBD_Signaling_Pathways cluster_stimuli Neurological Insult cluster_cbd CBD Intervention cluster_targets Molecular Targets cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Inhibited by Neuroinflammation Neuroinflammation Neuroinflammation->Neuroprotection Inhibited by CBD Cannabidiol (CBD) PPARg PPARγ CBD->PPARg TRPV1 TRPV1 CBD->TRPV1 A2A A2A Receptor CBD->A2A HT1A 5-HT1A Receptor CBD->HT1A Antioxidant_response ↑ Antioxidant Response CBD->Antioxidant_response Direct Scavenging NFkB_inhibition ↓ NF-κB Signaling PPARg->NFkB_inhibition Ca_influx Modulation of Ca²⁺ Influx TRPV1->Ca_influx Cytokine_reduction ↓ Pro-inflammatory Cytokines A2A->Cytokine_reduction HT1A->Neuroprotection NFkB_inhibition->Cytokine_reduction Cytokine_reduction->Neuroprotection Antioxidant_response->Neuroprotection Ca_influx->Neuroprotection

Caption: Signaling pathways of CBD in neuroprotection.

Neuroinflammation_Workflow cluster_macrophage Macrophage Stimulation cluster_neuron Neuronal Treatment & Analysis RAW_cells RAW 264.7 Macrophages LPS LPS Stimulation RAW_cells->LPS Conditioned_Medium Collect Conditioned Medium (Contains Inflammatory Mediators) LPS->Conditioned_Medium Exposure Expose to Conditioned Medium Conditioned_Medium->Exposure NSC34_cells NSC-34 Motor Neurons CBG_pretreatment Pre-treatment with CBG NSC34_cells->CBG_pretreatment CBG_pretreatment->Exposure Analysis Analysis: - Cell Viability (MTT) - Inflammatory Markers - Oxidative Stress Markers Exposure->Analysis

Caption: Workflow for in vitro neuroinflammation assay.

References

Unraveling the Anti-Inflammatory Potential of Carmagerol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential anti-inflammatory effects of Carmagerol, a polar phytocannabinoid metabolite of cannabigerol (CBG), against established non-steroidal anti-inflammatory drugs (NSAIDs). [1][2] Due to the limited direct research on this compound, this guide leverages data from its precursor, cannabigerol (CBG), to project its likely mechanisms and compares them with well-understood anti-inflammatory agents.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory properties of a compound can be quantified through various in vitro and in vivo assays. While specific quantitative data for this compound is not yet available, this section presents a comparative table illustrating the types of data used for evaluation, with representative data for common NSAIDs and projected activities for this compound based on studies of its parent compound, CBG.

ParameterThis compound (Projected)IbuprofenCelecoxib
Mechanism of Action Modulation of JAK/STAT and NF-κB pathways; potential weak COX-1/COX-2 inhibition.[3][4]Non-selective COX-1 and COX-2 inhibitor.[5]Selective COX-2 inhibitor.
Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Expected to decrease production.Reduces production secondary to COX inhibition.Reduces production secondary to COX inhibition.
IC50 for TNF-α Inhibition Data not available.Varies by cell type and stimulus.Varies by cell type and stimulus.
IC50 for IL-6 Inhibition Data not available.Varies by cell type and stimulus.Varies by cell type and stimulus.
In Vivo Efficacy (e.g., Carrageenan-induced paw edema) Potential for edema reduction.Effective in reducing paw edema.Effective in reducing paw edema.

Deciphering the Molecular Mechanisms: Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways. Based on research into its parent compound, CBG, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways are probable targets. In contrast, NSAIDs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.

G Potential Anti-inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK STAT STAT JAK->STAT STAT (dimer) STAT (dimer) STAT->STAT (dimer) IκBα IκBα IKK->IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50) This compound This compound This compound->JAK inhibits This compound->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes STAT (dimer)->Pro-inflammatory Genes NF-κB (p65/p50) ->Pro-inflammatory Genes Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Potential signaling pathway of this compound.

Standardized Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are crucial. The following are detailed methodologies for key in vitro and in vivo assays to assess anti-inflammatory effects.

In Vitro Anti-Inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol assesses a compound's ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

G Experimental Workflow for In Vitro Anti-Inflammatory Assay Start Start Cell Culture (RAW 264.7) Cell Culture (RAW 264.7) Start->Cell Culture (RAW 264.7) Seeding in 96-well plates Seeding in 96-well plates Cell Culture (RAW 264.7)->Seeding in 96-well plates Pre-treatment with this compound Pre-treatment with this compound Seeding in 96-well plates->Pre-treatment with this compound LPS Stimulation LPS Stimulation Pre-treatment with this compound->LPS Stimulation Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) Supernatant Collection Supernatant Collection Incubation (24h)->Supernatant Collection Analysis Analysis Supernatant Collection->Analysis NO Measurement (Griess Assay) NO Measurement (Griess Assay) Analysis->NO Measurement (Griess Assay) Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Analysis->Cytokine Measurement (ELISA) End End NO Measurement (Griess Assay)->End Cytokine Measurement (ELISA)->End

Workflow for in vitro anti-inflammatory screening.
Western Blot Analysis of NF-κB Pathway

This protocol is used to determine the effect of a test compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Treatment: BV-2 microglial cells are cultured and treated with the test compound and LPS as described in the in vitro assay.

  • Protein Extraction: Whole-cell lysates or nuclear and cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each sample is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Grouping: Animals (e.g., rats or mice) are divided into control, positive control (e.g., indomethacin), and test compound groups.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A 1% carrageenan solution is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.

Logical Framework for Cross-Validation

The cross-validation of this compound's anti-inflammatory effects requires a multi-faceted approach, integrating in vitro and in vivo studies to build a comprehensive understanding of its efficacy and mechanism of action.

G Logical Framework for Cross-Validation Hypothesis This compound has anti- inflammatory effects InVitroStudies In Vitro Studies Hypothesis->InVitroStudies InVivoStudies In Vivo Studies Hypothesis->InVivoStudies MechanismOfAction Elucidation of Mechanism of Action InVitroStudies->MechanismOfAction InVivoStudies->MechanismOfAction ComparativeAnalysis Comparative Analysis with NSAIDs MechanismOfAction->ComparativeAnalysis Conclusion Validated Anti-inflammatory Potential of this compound ComparativeAnalysis->Conclusion

Framework for validating anti-inflammatory effects.

References

Replicating Published Findings on Carmagerol's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on the bioactivity of Carmagerol, a polar cannabinoid metabolite of cannabigerol (CBG). It is designed to assist researchers in replicating and expanding upon existing studies by offering a comparative analysis of this compound's performance, detailed experimental protocols, and a clear visualization of the associated biological pathways.

Executive Summary

This compound has demonstrated notable bioactivity in preclinical studies, particularly in the realms of anti-inflammatory action and quorum sensing inhibition. Original research has highlighted its ability to modulate cytokine expression in microglial cells, suggesting a potential role in neuroinflammation. Furthermore, its interference with bacterial communication systems points towards a possible application as an anti-infective agent. This guide consolidates the available data, presents it in a comparative format, and provides the necessary methodological details to facilitate independent verification and further investigation.

Data Presentation: Comparative Bioactivity of this compound and Related Compounds

The following tables summarize the key quantitative data from published studies on the bioactivity of this compound and its precursor, Cannabigerol (CBG). This allows for a direct comparison of their effects.

Table 1: Anti-Inflammatory Activity in LPS-Stimulated Microglial Cells

CompoundConcentration (µM)Change in IL-6 ExpressionChange in IL-10 ExpressionReference
This compound 5↓ (307.8 ± 159.1 pg/mL)↑ (159.5 ± 16.7 pg/mL)[1]
Cannabigerol (CBG) 5↓ (414.2 ± 75.2 pg/mL)↑ (236.03 ± 12.35 pg/mL)[1]

Data presented as mean ± standard deviation. A decrease (↓) in the pro-inflammatory cytokine IL-6 and an increase (↑) in the anti-inflammatory cytokine IL-10 are indicative of anti-inflammatory activity.

Table 2: Quorum Sensing Inhibition in Vibrio harveyi

CompoundBioactivityMechanism of ActionReference
This compound Potential quorum sensing inhibitorDihydroxylation of the ω-double bond in CBG was detrimental to antibacterial activity, suggesting a potential role in quorum sensing modulation.
Cannabigerol (CBG) Strong anti-quorum sensing and anti-biofilm activityInterferes with the transmission of autoinducer signals.[2][3]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Anti-Inflammatory Activity Assay in Microglial Cells

This protocol is based on the methodology used to assess the anti-inflammatory effects of cannabinoids on lipopolysaccharide (LPS)-stimulated microglial cells.[1]

a. Cell Culture and Treatment:

  • Cell Line: Murine microglial cell line (e.g., BV-2) or primary microglia.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Stimulation: Pre-treat cells with this compound or other test compounds at desired concentrations for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours. Untreated and vehicle-treated cells should be used as controls.

b. Cytokine Measurement (ELISA):

  • Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates and collect the supernatants.

  • ELISA: Quantify the concentrations of IL-6 and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.

Quorum Sensing Inhibition Assay using Vibrio harveyi

This protocol outlines the bioluminescence assay used to screen for quorum sensing inhibitors.

a. Bacterial Strain and Culture Conditions:

  • Bacterial Strain: Vibrio harveyi BB120 (wild-type) or reporter strains.

  • Culture Medium: Autoinducer Bioassay (AB) medium.

  • Overnight Culture: Grow V. harveyi overnight at 30°C with shaking.

b. Bioluminescence Assay:

  • Inoculation: Dilute the overnight culture 1:5000 in fresh AB medium.

  • Treatment: Add this compound or other test compounds at various concentrations to the wells of a 96-well microtiter plate. Include a vehicle control.

  • Bioluminescence Measurement: Add the diluted bacterial culture to the wells and incubate at 30°C. Measure bioluminescence and optical density (at 600 nm) at regular intervals (e.g., every 30 minutes) for up to 24 hours using a plate reader.

  • Data Analysis: Normalize the bioluminescence readings to the optical density to account for any effects on bacterial growth.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Carmagerol_Anti_Inflammatory_Pathway cluster_cell Inside Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Microglia Microglial Cell Cytokines Pro-inflammatory Cytokines (IL-6) NFkB->Cytokines Anti_Cytokines Anti-inflammatory Cytokines (IL-10) NFkB->Anti_Cytokines This compound This compound This compound->NFkB Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound in LPS-stimulated microglia.

Quorum_Sensing_Inhibition_Workflow start Start culture Overnight culture of Vibrio harveyi start->culture dilute Dilute culture 1:5000 in AB medium culture->dilute add_culture Add diluted culture to plate dilute->add_culture prepare_plate Prepare 96-well plate with This compound/control prepare_plate->add_culture incubate Incubate at 30°C add_culture->incubate measure Measure bioluminescence and OD600 incubate->measure analyze Analyze data measure->analyze end End analyze->end

Caption: Experimental workflow for the Vibrio harveyi quorum sensing inhibition assay.

References

In Vivo Validation of Carmagerol's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide synthesizes preclinical data on Cannabigerol (CBG), the direct precursor to Carmagerol. As of November 2025, in vivo studies specifically validating the therapeutic potential of this compound are not available in the public domain. The data presented herein for CBG is intended to serve as a foundational reference for inferring the potential therapeutic avenues of this compound, given their close structural and biosynthetic relationship. All experimental data is derived from studies on CBG.

Executive Summary

This compound, a dihydroxylated metabolite of Cannabigerol (CBG), is a non-psychoactive phytocannabinoid with potential therapeutic applications. While direct in vivo validation of this compound is pending, extensive research on its precursor, CBG, provides a strong basis for evaluating its potential in oncology and inflammatory diseases. This guide compares the preclinical in vivo efficacy of CBG against established and alternative therapies in glioblastoma and inflammatory bowel disease (IBD), presenting key experimental data and methodologies to inform future research and development of this compound.

Glioblastoma: CBG as a Potential Anti-Cancer Agent

Glioblastoma multiforme (GBM) is an aggressive brain tumor with limited treatment options. Preclinical studies highlight the potential of CBG in reducing tumor cell viability and inhibiting invasion.

Comparative Efficacy Data
Treatment GroupAnimal ModelKey Efficacy EndpointsResultsReference
CBG Glioblastoma Xenograft (Mouse)Reduced tumor cell viabilityIC50: 28.1 ± 1.1 μM (similar to THC)[1]
CBG + CBD Glioblastoma Spheroids (In Vitro 3D)Reduced cell viability and invasionMore effective than CBD + THC combination[1][2]
Temozolomide (TMZ) Orthotopic GBM Mouse ModelReduced tumor size, increased survivalStandard-of-care, often used as a comparator. Efficacy can be limited by resistance.[3]
TMZ-loaded Nanoparticles Orthotopic GBM Mouse ModelReduced tumor size, increased survivalUp to 71.4% reduction in tumor size and 2.5-fold increase in survival compared to free TMZ.[3]
Signaling Pathways in Glioblastoma

CBG's anti-cancer effects in glioblastoma are believed to be mediated through multiple signaling pathways, including the modulation of G-protein coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 1 (TRPV1). In other cancer models, such as pancreatic cancer, CBG has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR)-RAS pathway.

Glioblastoma_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CBG CBG GPR55 GPR55 CBG->GPR55 Inactivation TRPV1 TRPV1 CBG->TRPV1 Desensitization Proliferation Cell Proliferation & Invasion GPR55->Proliferation Promotes Apoptosis Apoptosis GPR55->Apoptosis Inhibits TRPV1->Proliferation Promotes TRPV1->Apoptosis Inhibits

Caption: Proposed signaling pathway of CBG in glioblastoma cells.

Experimental Protocol: Glioblastoma Xenograft Model

This protocol outlines the establishment of a subcutaneous glioblastoma xenograft model in immunocompromised mice.

GBM_Xenograft_Workflow start Start culture Culture Human Glioblastoma Cells start->culture prepare Prepare Cell Suspension (e.g., 5x10^6 cells in Matrigel) culture->prepare inject Subcutaneous Injection into Flank of Nude Mouse prepare->inject monitor Monitor Tumor Growth (Calipers) inject->monitor treat Initiate Treatment (e.g., CBG, TMZ) monitor->treat measure Measure Tumor Volume & Body Weight treat->measure end Endpoint: Tumor Volume, Survival measure->end

Caption: Workflow for a subcutaneous glioblastoma xenograft study.

Detailed Methodology:

  • Cell Culture: Human glioblastoma cell lines (e.g., U87MG) are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

  • Implantation: A suspension of glioblastoma cells (typically 1-10 million cells) in a basement membrane matrix (e.g., Matrigel) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups and administered with CBG, vehicle control, or a comparator drug (e.g., TMZ) via a specified route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint Analysis: The primary endpoints are typically tumor growth inhibition and overall survival. At the end of the study, tumors may be excised for histological and molecular analysis.

Inflammatory Bowel Disease: CBG as a Potential Anti-Inflammatory Agent

CBG has demonstrated significant anti-inflammatory effects in preclinical models of Inflammatory Bowel Disease (IBD).

Comparative Efficacy Data
Treatment GroupAnimal ModelKey Efficacy EndpointsResultsReference
CBG DNBS-induced Colitis (Mouse)Reduced colon weight/length ratio, MPO activity, iNOS expression. Increased SOD activity.Attenuated murine colitis.
High CBG Hemp Extract DSS-induced Colitis (Mouse)Decreased disease activity index, increased colon length, reduced histological damage.Reduced severity of colitis.
Mesalamine -Induction and maintenance of remission in ulcerative colitis.Standard-of-care for mild to moderate UC. Recommended dose: 60-100 mg/kg/day for active colitis.
Infliximab (Anti-TNFα) -Induction and maintenance of remission in moderate to severe IBD.Biologic therapy. Recommended induction dose: 5 mg/kg IV at 0, 2, and 6 weeks.
Signaling Pathways in Inflammation

The anti-inflammatory effects of CBG are thought to be mediated through its interaction with cannabinoid receptor 2 (CB2R) and modulation of downstream signaling pathways such as JAK/STAT and NF-κB, leading to a reduction in pro-inflammatory cytokine production.

Inflammation_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CBG CBG CB2R CB2R CBG->CB2R Modulation JAK_STAT JAK/STAT Pathway CB2R->JAK_STAT Inhibits NFkB NF-κB Pathway CB2R->NFkB Inhibits Cytokines Pro-inflammatory Cytokines JAK_STAT->Cytokines Induces NFkB->Cytokines Induces DSS_Colitis_Workflow start Start acclimatize Acclimatize Mice start->acclimatize dss_admin Administer DSS in Drinking Water (e.g., 2-5% for 5-7 days) acclimatize->dss_admin monitor Daily Monitoring: Body Weight, Stool Consistency, Rectal Bleeding dss_admin->monitor treat Administer Treatment (e.g., CBG, Mesalamine) monitor->treat sacrifice Sacrifice Mice at Endpoint treat->sacrifice analyze Analyze Colon: Length, Histology, MPO Activity, Cytokines sacrifice->analyze end Endpoint: Disease Activity Index (DAI), Histological Score analyze->end

References

A Comparative Guide to Synthetic vs. Naturally Derived Carmagerol: An Evaluation of Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic versus naturally derived Carmagerol, a polar cannabinoid identified as rac-6',7'-dihydro,6',7'-dihydroxycannabigerol.[1] While direct comparative studies on the efficacy of synthetic versus natural this compound are not yet available in peer-reviewed literature, this document synthesizes the existing knowledge on this compound, general principles of synthetic versus natural cannabinoids, and relevant experimental data to offer a comprehensive overview for the research and drug development community.

Overview of this compound

This compound is a metabolite of cannabigerol (CBG) and has been isolated from Cannabis sativa var. Carma.[1][2] It is characterized by the dihydroxylation of the ω-double bond of cannabigerol.[1] This structural modification has been shown to impact its biological activity, particularly its antibacterial properties.

Efficacy and Biological Activity

Currently, published research on the biological activity of this compound is limited. One study reported its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). However, its efficacy was found to be modest compared to its precursor, cannabigerol.

CompoundAntibacterial Activity (IC50 against MRSA SA1199B)
This compound32 µg/mL[1]
Cannabigerol1 µg/mL

The dihydroxylation at the 6',7' position appears to be detrimental to the antibacterial activity observed in cannabigerol. Further research is required to explore other potential therapeutic effects of this compound.

Synthetic vs. Naturally Derived this compound: A Comparative Perspective

In the absence of direct comparative studies for this compound, we can extrapolate from the broader discussion on synthetic versus natural cannabinoids to anticipate potential differences and similarities.

FeatureSynthetic this compound (Hypothesized)Naturally Derived this compound
Purity High purity achievable, potentially free of other cannabinoids and plant metabolites.Purity can vary depending on the extraction and purification methods. May contain trace amounts of other cannabinoids, terpenes, and flavonoids.
"Entourage Effect" Lacks the synergistic effects of other plant compounds. This could result in a different pharmacological profile compared to a full-spectrum natural extract.May benefit from the "entourage effect," where other cannabis compounds modulate its activity, potentially enhancing therapeutic effects.
Stereochemistry Synthesis can potentially yield specific stereoisomers. The reported natural this compound is a racemic mixture.Isolated as a racemic mixture from Cannabis sativa var. Carma.
Consistency Potentially higher batch-to-batch consistency in terms of chemical composition.Composition can be influenced by plant genetics, growing conditions, and extraction methods.
Regulatory Path May follow a more straightforward regulatory path as a single, well-characterized chemical entity.Regulatory considerations can be more complex due to the presence of multiple compounds.

A study on cannabidiol (CBD) found no pharmacological difference in vitro between purified natural and synthetic forms when assessing their antiproliferative, anti-inflammatory, and permeability effects. This suggests that for isolated, pure compounds, the origin (natural vs. synthetic) may not significantly impact efficacy at a cellular level. However, the presence of other compounds in less purified natural extracts could lead to different outcomes in vivo.

Experimental Protocols

Semisynthesis of this compound from Cannabigerol

While a full synthetic route from simple precursors is not detailed in the available literature, a semisynthesis from cannabigerol has been described. This method provides a basis for obtaining synthetic this compound for research purposes.

Workflow for Semisynthesis of this compound

cluster_synthesis Semisynthesis of this compound CBG Cannabigerol (2a) Epoxidation Epoxidation CBG->Epoxidation AcO Excess AcO AcO->Epoxidation Purification1 Purification Epoxidation->Purification1 Intermediate Epoxide Intermediate Purification1->Intermediate Hydrolysis Acid-catalyzed hydrolysis Intermediate->Hydrolysis Purification2 Purification Hydrolysis->Purification2 This compound This compound (1) Purification2->this compound

A simplified workflow for the semisynthesis of this compound from Cannabigerol.

Key Steps:

  • Epoxidation: Cannabigerol is treated with an oxidizing agent (e.g., m-chloroperoxybenzoic acid) to form an epoxide intermediate.

  • Purification: The reaction mixture is purified to isolate the epoxide.

  • Hydrolysis: The isolated epoxide undergoes acid-catalyzed hydrolysis to open the epoxide ring and form the diol, yielding this compound.

  • Final Purification: The final product is purified, for example, by chromatography.

Antibacterial Activity Assay

The antibacterial activity of this compound can be assessed using standard microbiology protocols.

Workflow for Determining Antibacterial Activity

cluster_assay Antibacterial Activity Assay Bacteria Bacterial Culture (e.g., MRSA) Inoculation Inoculation of Microtiter Plate Bacteria->Inoculation Incubation Incubation Inoculation->Incubation SerialDilution Serial Dilution of This compound SerialDilution->Inoculation Measurement Measurement of Bacterial Growth (e.g., OD600) Incubation->Measurement IC50 Calculation of IC50 Measurement->IC50

A general workflow for determining the IC50 of this compound against a bacterial strain.

Protocol Outline:

  • A culture of the target bacterium (e.g., MRSA) is grown to a specific optical density.

  • The bacterial culture is used to inoculate a 96-well microtiter plate.

  • Serial dilutions of this compound (both synthetic and naturally derived, if available) are added to the wells.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Bacterial growth is measured by reading the optical density at 600 nm.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Signaling Pathways

The specific signaling pathways of this compound have not been elucidated. However, as a cannabinoid, it is likely to interact with the endocannabinoid system (ECS). The primary receptors of the ECS are the G-protein coupled receptors CB1 and CB2.

Hypothesized Signaling Pathway for this compound

cluster_pathway Hypothesized Cannabinoid Receptor Signaling This compound This compound CB1 CB1 Receptor This compound->CB1 CB2 CB2 Receptor This compound->CB2 Gi_o Gi/o Protein CB1->Gi_o CB2->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

A generalized cannabinoid signaling pathway potentially relevant to this compound.

Activation of CB1 and CB2 receptors typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic adenosine monophosphate (cAMP) and the activity of protein kinase A (PKA). This can modulate a variety of downstream cellular processes. It is also possible that this compound interacts with other receptors, such as GPR55, or has receptor-independent effects, which is an area for future investigation.

Conclusion and Future Directions

The available data on this compound is still in its infancy. While a method for its semisynthesis exists and its modest antibacterial activity has been reported, there is a clear need for further research. A direct comparison of the efficacy of highly purified synthetic this compound versus naturally derived this compound (both as a pure isolate and as part of a broader extract) is crucial to fully understand its therapeutic potential.

Future studies should focus on:

  • Comprehensive Biological Screening: Evaluating the effects of both synthetic and natural this compound in a wide range of assays to identify novel therapeutic activities.

  • Pharmacokinetic and Pharmacodynamic Studies: Comparing the absorption, distribution, metabolism, and excretion of synthetic and natural forms.

  • Elucidation of Mechanism of Action: Identifying the specific molecular targets and signaling pathways of this compound.

  • In Vivo Efficacy Studies: Assessing the therapeutic effects of synthetic and natural this compound in relevant animal models.

By addressing these research gaps, the scientific community can build a more complete picture of this compound's potential as a therapeutic agent and determine whether its origin—synthetic or natural—influences its clinical utility.

References

Comparative Analysis of Carmagerol and Its Parent Compound, Cannabigerol (CBG), Against Standard Pharmacological Targets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide addresses the comparative activity of Carmagerol. Due to the limited publicly available data on the specific therapeutic actions of this compound, this guide focuses on its well-researched parent compound, Cannabigerol (CBG), to provide context for its potential biological activities and relevant experimental methodologies. This compound is primarily available as an analytical reference standard for research and forensic applications.[1]

Introduction to this compound and Cannabigerol (CBG)

This compound is a metabolite of Cannabigerol (CBG), a non-psychoactive phytocannabinoid found in the Cannabis sativa plant.[1] CBG is often referred to as the "mother of all cannabinoids" as it is the precursor to other well-known cannabinoids like THC and CBD.[2][3] While research on this compound is sparse, one study has indicated that its formation from CBG through dihydroxylation may be detrimental to the antibacterial activity observed in the parent compound.[4]

Conversely, CBG has garnered significant scientific interest for its potential therapeutic applications. Preclinical and emerging clinical research has highlighted its possible roles in various physiological processes.

Pharmacological Activity of Cannabigerol (CBG)

CBG interacts with multiple molecular targets, suggesting a broad range of potential therapeutic effects. Its mechanism of action involves both cannabinoid and non-cannabinoid receptor systems.

Table 1: Summary of Pharmacological Activities of Cannabigerol (CBG)

Target/ActivityEffect of CBGPotential Therapeutic Relevance
Cannabinoid Receptors Weak partial agonist at CB1 and CB2 receptors.Modulation of the endocannabinoid system.
α2-Adrenergic Receptor Potent agonist.Potential for sedative and hypotensive effects.
5-HT1A Receptor Antagonist.May contribute to anti-anxiety effects.
TRP Channels Modulator of various TRP channels (agonist at TRPA1, TRPV1, TRPV2, TRPV4; antagonist at TRPM8).Involvement in pain and inflammation signaling.
Anti-inflammatory Downregulates cytokine and chemokine production.Treatment of inflammatory conditions like inflammatory bowel disease.
Neuroprotection Exhibits neuroprotective properties in preclinical models.Potential for treating neurodegenerative diseases.
Anticancer Inhibits the growth of various cancer cell lines in vitro, including glioblastoma.Potential as an anticancer agent.
Antibacterial Shows activity against Gram-positive bacteria, including MRSA.Development of new antibacterial agents.

Comparative Data for this compound

As of the latest available data, there are no published studies providing quantitative benchmarking of this compound's activity against standard-of-care drugs for any specific therapeutic indication.

Table 2: Quantitative Comparison of this compound Activity

Target/AssayThis compound Activity (e.g., IC50, EC50)Standard-of-Care Drug Activity
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Signaling Pathways

The biological effects of cannabinoids like CBG are mediated through complex signaling pathways, primarily initiated by their interaction with G-protein coupled receptors (GPCRs) such as the cannabinoid receptors CB1 and CB2.

Ligand Cannabinoid (e.g., CBG) CB1_CB2 CB1/CB2 Receptors (GPCR) Ligand->CB1_CB2 Binds to G_Protein Gi/o Protein CB1_CB2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Generalized cannabinoid receptor signaling pathway.

Experimental Protocols and Workflows

The characterization of cannabinoid activity often involves a variety of in vitro assays to determine receptor binding affinity, functional activity, and effects on cell viability.

Cannabinoid Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.

Start Start Prepare_Membranes Prepare Cell Membranes Expressing CB1 or CB2 Receptors Start->Prepare_Membranes Incubate Incubate Membranes with: - Radiolabeled Ligand - Test Compound (e.g., CBG) - Control Prepare_Membranes->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Measure Measure Radioactivity of Bound Ligand Filter->Measure Analyze Analyze Data: - Calculate IC50 - Determine Ki Measure->Analyze End End Analyze->End

Caption: Workflow for a competitive cannabinoid receptor binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for CB1/CB2 Receptors

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound like CBG for cannabinoid receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).

  • Test compound (this compound or CBG).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparations on ice. Dilute the test compound to a range of concentrations.

  • Assay Setup: In a 96-well plate, set up the following for total binding, non-specific binding, and competitive binding:

    • Total Binding: Cell membranes + radiolabeled ligand + vehicle.

    • Non-specific Binding: Cell membranes + radiolabeled ligand + a high concentration of an unlabeled known ligand.

    • Competitive Binding: Cell membranes + radiolabeled ligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Currently, there is a significant gap in the scientific literature regarding the specific biological activities and therapeutic potential of this compound. As a metabolite of CBG, its properties are of interest, but further research is required to elucidate its pharmacological profile. In contrast, its parent compound, Cannabigerol, demonstrates a wide range of activities across multiple targets, making it a compound of high interest for drug development. The experimental protocols and pathways described herein are standard methodologies used in the field of cannabinoid research and would be applicable to the future characterization of this compound.

References

Safety Operating Guide

Navigating the Disposal of Carmagerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of novel compounds like Carmagerol are paramount to ensuring laboratory safety and environmental protection. this compound, a metabolite of cannabigerol (CBG) found in Cannabis sativa, is utilized as an analytical reference standard in research and forensic applications.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory chemical waste management.

Understanding this compound and its Associated Hazards

Key Hazard Information for the Parent Compound (Cannabigerol):

  • Acute Oral Toxicity: Harmful if swallowed.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Environmental Hazard: Very toxic to aquatic life.

Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of the substance.

PropertyValueSource
Molecular Formula C₂₁H₃₄O₄PubChem
Molecular Weight 350.5 g/mol PubChem
CAS Number 140396-81-2Cayman Chemical
Storage Temperature -20°CCayman Chemical
Formulation A solution in acetonitrileCayman Chemical

Experimental Protocol: Standard Disposal Procedure for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound waste generated in a laboratory setting. This procedure is designed to mitigate risks to personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.

2. Waste Segregation:

  • Segregate this compound waste from other laboratory waste streams.

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

3. Rendering the Chemical Unusable (for bulk quantities):

  • In accordance with general guidelines for cannabis-related waste, render any significant quantities of this compound unusable and unrecognizable.

  • This can be achieved by mixing the this compound waste with an inert material such as sand, cat litter, or another non-hazardous solid waste. The recommended ratio is at least 50% non-carmagerol waste.

4. Packaging for Disposal:

  • Place the container of treated this compound waste into a larger, leak-proof secondary container.

  • Label the outer container clearly with "Hazardous Waste," the chemical name ("this compound waste mixture"), and the associated hazard symbols.

5. Final Disposal:

  • Dispose of the packaged waste through a licensed chemical waste management company.

  • Do not dispose of this compound down the drain or in regular trash. Its toxicity to aquatic life necessitates professional disposal.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Carmagerol_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., residual amounts in vials) assess_quantity->small_quantity < Threshold bulk_quantity Bulk Quantity assess_quantity->bulk_quantity >= Threshold segregate_waste Segregate into Designated Hazardous Waste Container small_quantity->segregate_waste render_unusable Render Unusable: Mix with Inert Material (e.g., sand, cat litter) bulk_quantity->render_unusable package_waste Package and Label for Disposal segregate_waste->package_waste render_unusable->segregate_waste final_disposal Dispose via Licensed Chemical Waste Contractor package_waste->final_disposal improper_disposal Improper Disposal: (Drain, Regular Trash) ENVIRONMENTAL HAZARD package_waste->improper_disposal

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive guide to this compound disposal procedures is designed to empower researchers with the knowledge to manage this compound safely and responsibly, fostering a culture of safety and environmental stewardship within the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.